Methyl 4-amino-5-iodo-2-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-5-iodo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSONSDBOHRILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577029 | |
| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137832-56-5 | |
| Record name | Methyl 4-amino-5-iodo-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Dossier: Physicochemical Properties of Methyl 4-amino-5-iodo-2-methoxybenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Methyl 4-amino-5-iodo-2-methoxybenzoate (CAS No. 137832-56-5). This compound is a key intermediate in the synthesis of various organic molecules, including alkaloids such as clausine and glycozoline.[1] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physical properties, and presents a logical workflow for its characterization. All data is presented in a clear, tabular format for ease of reference and comparison.
Core Physical Properties
This compound is a solid at room temperature.[2] The structural and basic chemical information for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 137832-56-5 | [1][2][3] |
| Molecular Formula | C₉H₁₀INO₃ | [1][3][4] |
| Molecular Weight | 307.09 g/mol | [1][3][4] |
| Physical Form | Solid | [2] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 413.995°C at 760 mmHg (Predicted) | [5] |
| Density | 1.748 g/cm³ (Predicted) | [5] |
| Refractive Index | 1.622 (Predicted) | [5] |
| Vapour Pressure | 0 mmHg at 25°C (Predicted) | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing aromatic esters can be applied.
Determination of Melting Point
A standard method for determining the melting point of a crystalline solid involves the use of a melting point apparatus.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Logical Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively and quantitatively.
Qualitative Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, diethyl ether, and dichloromethane).
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble.
Quantitative Methodology (Thermodynamic Solubility):
-
Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Synthetic and Biological Context
This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the synthesis of certain alkaloids.[1] A related compound, 2-methoxy-4-acetylamino-5-iodo-benzoic acid methyl ester, is an intermediate in a patented method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, highlighting its role in the construction of more complex molecules.
At present, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows within a biological context.
Conclusion
This technical guide provides the currently available physical property data for this compound, primarily from predictive models. While experimental data for key properties such as melting point and solubility are not yet published, standard laboratory protocols have been outlined to facilitate their determination. Further research is warranted to experimentally validate the predicted properties and to explore the potential biological activities of this compound.
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. This compound | 137832-56-5 [sigmaaldrich.com]
- 3. 137832-56-5|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate price,buy Methyl 4-amino-5-iodo-2-methoxybenzenecarboxylate - chemicalbook [m.chemicalbook.com]
- 5. methyl 4-amino-5-iodo-2-methoxy-benzoate| CAS:#137832-56-5 -Letopharm Limited [letopharm.com]
Methyl 4-amino-5-iodo-2-methoxybenzoate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-amino-5-iodo-2-methoxybenzoate, a key chemical intermediate in the synthesis of complex organic molecules. This document details its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and its application as a versatile building block in medicinal chemistry, particularly in cross-coupling reactions.
Core Compound Data
This compound is an aromatic compound containing an amino, an iodo, a methoxy, and a methyl ester functional group. These features make it a valuable precursor in the development of pharmaceutical agents and other fine chemicals.
| Property | Value | Citation(s) |
| CAS Number | 137832-56-5 | [1][2] |
| Molecular Formula | C₉H₁₀INO₃ | [1] |
| Molecular Weight | 307.09 g/mol | [1][2] |
| Appearance | White to tan powder (anticipated) | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Precursor Melting Point | 155-159 °C (for Methyl 4-amino-2-methoxybenzoate) | [4] |
Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be effectively carried out via a two-step process starting from the commercially available Methyl 4-amino-2-methoxybenzoate. The first step involves the protection of the amino group, followed by an electrophilic iodination, and subsequent deprotection. A more direct approach, though potentially lower yielding due to side reactions, involves the direct iodination of Methyl 4-amino-2-methoxybenzoate. Below is a detailed protocol for the direct iodination method.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.
-
Iodination: To the stirred solution, add N-Iodosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction mixture should be protected from light.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Neutralization and Extraction: Neutralize the mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the iodo group provides a reactive handle for the introduction of various aryl and heteroaryl moieties, enabling the construction of biaryl structures that are prevalent in many biologically active compounds.[1]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Diatomaceous earth (Celite®)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the direct biological activity or the specific signaling pathways modulated by this compound itself. Its primary role in the scientific literature and commercial applications is that of a chemical intermediate. The biological properties of the final molecules synthesized from this building block are diverse and depend on the specific structural modifications made. Researchers are encouraged to use this compound as a scaffold to generate novel molecules for biological screening.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and the reactivity of its iodo group make it an excellent substrate for carbon-carbon bond-forming reactions, enabling the efficient construction of complex molecular architectures. While direct biological data on this compound is limited, its utility as a synthetic building block underscores its importance for researchers and scientists in the pharmaceutical industry.
References
Spectroscopic Profile of Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-amino-5-iodo-2-methoxybenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on the known spectroscopic data of closely related structural analogs. This approach allows for a reliable estimation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the spectra of analogous compounds, including methyl 4-aminobenzoate, methyl 2-methoxybenzoate, and iodinated aromatic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | s | 1H | Ar-H |
| ~6.5 | s | 1H | Ar-H |
| ~4.5 | br s | 2H | -NH₂ |
| 3.88 | s | 3H | -OCH₃ |
| 3.85 | s | 3H | -COOCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~158 | C-OCH₃ |
| ~149 | C-NH₂ |
| ~138 | Ar-CH |
| ~112 | Ar-CH |
| ~110 | C-COOCH₃ |
| ~80 | C-I |
| 55.8 | -OCH₃ |
| 52.0 | -COOCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| 3000 - 2850 | Medium | C-H Stretch (aromatic and aliphatic) |
| ~1710 | Strong, Sharp | C=O Stretch (ester) |
| ~1600 | Medium | N-H Bend |
| 1580 - 1450 | Medium to Strong | C=C Stretch (aromatic ring) |
| 1250 - 1200 | Strong | C-O Stretch (ester and ether, asymmetric) |
| 1100 - 1000 | Medium | C-O Stretch (ester and ether, symmetric) |
| ~850 | Medium | C-H Bend (aromatic, out-of-plane) |
| ~600 | Medium | C-I Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 307 | High | [M]⁺ (Molecular Ion) |
| 276 | Medium | [M - OCH₃]⁺ |
| 248 | Medium | [M - COOCH₃]⁺ |
| 180 | High | [M - I]⁺ |
| 151 | Medium | [M - I - CO]⁺ |
| 120 | Medium | [M - I - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard analytical chemistry techniques for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A 5-10 mg sample of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectra would be recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The compound would be ionized by a beam of electrons (typically at 70 eV), and the resulting fragments would be separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization.
This comprehensive guide provides researchers and scientists with the expected spectroscopic data and a robust set of experimental protocols for the analysis of this compound. The predictive nature of the data presented herein serves as a valuable reference for the characterization of this and structurally similar compounds in drug discovery and development.
Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of Methyl 4-amino-5-iodo-2-methoxybenzoate. Given the limited specific experimental data for this compound in publicly accessible literature, this document outlines its physicochemical properties based on available information for the compound and its structural analogs. It further details generalized experimental protocols for determining its solubility and stability, and proposes potential degradation pathways based on its functional groups. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.
Core Physicochemical Properties
| Property | This compound | Methyl 4-amino-2-methoxybenzoate |
| CAS Number | 137832-56-5[1] | 27492-84-8 |
| Molecular Formula | C₉H₁₀INO₃[1] | C₉H₁₁NO₃ |
| Molecular Weight | 307.09 g/mol [1] | 181.19 g/mol |
| Appearance | Not specified (likely a solid) | Solid |
| Melting Point | Not specified | 155-159 °C |
| Boiling Point | Not specified | Not available |
| Solubility | Likely soluble in organic solvents like methanol and ethanol. Esters of low molar mass are somewhat soluble in water.[2][3] | Soluble in common organic solvents, such as methanol and ethanol. |
Predicted Solubility Profile
The solubility of an organic compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses both polar (amino, ester, methoxy) and nonpolar (aromatic ring, iodo group) functionalities.
-
In Water: The presence of amino and ester groups allows for hydrogen bonding with water molecules, suggesting some degree of aqueous solubility.[2][3][4] However, the bulky, hydrophobic iodinated benzene ring will likely limit its overall water solubility. Esters with three to five carbon atoms are considered to have borderline solubility in water.[2]
-
In Organic Solvents: Due to its organic nature, the compound is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), esters (ethyl acetate), and chlorinated solvents (dichloromethane).[5]
A systematic study of its solubility in a range of pharmaceutically relevant solvents is crucial for its development.
Stability Profile and Potential Degradation Pathways
The stability of a chemical compound is its ability to resist chemical change over time.[6] Stability testing is a critical component of drug development to determine shelf-life and appropriate storage conditions.[7][8][9] The functional groups in this compound—an aromatic amine, a methyl ester, a methoxy ether, and an aryl iodide—are susceptible to several degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield 4-amino-5-iodo-2-methoxybenzoic acid and methanol. This is a common degradation pathway for ester-containing compounds.[10]
-
Oxidation: The aromatic amino group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products. Storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.[10]
-
Photodegradation: Aromatic iodo compounds and aromatic amines can be sensitive to light, leading to decomposition. Protection from light is a recommended storage condition.[10]
-
Dehalogenation: The carbon-iodine bond may be susceptible to cleavage under certain conditions, such as in the presence of reducing agents or upon exposure to UV light, leading to the formation of Methyl 4-amino-2-methoxybenzoate.
Caption: Experimental workflow for determining the solubility of the compound.
Stability Testing
Stability studies are conducted to evaluate how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. [6][11] Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology: A forced degradation study is an essential first step. This involves subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Store the compound at an elevated temperature (e.g., 60-80 °C).
-
Photostability: Expose the compound to light sources as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the various stress conditions for a defined period.
-
At specified time points, withdraw samples.
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from all potential degradation products.
-
Characterize the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate their structures.
The following diagram illustrates a logical workflow for a forced degradation study.
Caption: A general experimental workflow for conducting a forced degradation study.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on its chemical structure and data from related compounds. While specific experimental data is limited, the proposed degradation pathways and detailed experimental protocols offer a clear roadmap for researchers to thoroughly characterize this compound. The successful execution of these studies is paramount for ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this molecule. It is strongly recommended that comprehensive in-house solubility and stability studies are performed to establish a definitive profile for this compound.
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. japsonline.com [japsonline.com]
- 7. humiditycontrol.com [humiditycontrol.com]
- 8. gmpsop.com [gmpsop.com]
- 9. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Methyl 4-amino-5-iodo-2-methoxybenzoate safety data sheet and handling precautions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data and handling precautions for Methyl 4-amino-5-iodo-2-methoxybenzoate (CAS No: 137832-56-5). The information is intended to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Chemical Identification and Properties
This compound is a substituted aromatic amine and a benzoic acid ester. It is a solid at room temperature and is primarily used as an intermediate in chemical synthesis.[1]
| Property | Value | Source |
| CAS Number | 137832-56-5 | [1] |
| Molecular Formula | C₉H₁₀INO₃ | [1] |
| Molecular Weight | 307.09 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Density | Data not available | - |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates that it can cause harm if ingested, and may cause irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
-
-
Hygiene Practices: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place and under an inert atmosphere.
-
Recommended storage temperature is between 2°C and 8°C.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.
-
Specific Hazards: Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen iodide.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust and contact with the skin and eyes.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
Toxicological Information
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.
Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for Emergency Response to a Chemical Spill.
References
An In-depth Technical Guide on Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-5-iodo-2-methoxybenzoate is a halogenated aromatic compound with significant applications as a key intermediate in the synthesis of various complex organic molecules, including alkaloids and potentially novel pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and detailed experimental protocols for its synthesis. The document also explores its role in medicinal chemistry, supported by quantitative data and visual workflows to facilitate understanding and application in a research and development setting.
Introduction
This compound, with the CAS Number 137832-56-5, is a substituted benzoic acid ester.[1] Its molecular structure, characterized by an amino group, an iodine atom, and a methoxy group on the benzene ring, makes it a versatile precursor in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists and pharmacologists.
History and Discovery
The specific discovery of this compound is not well-documented in publicly accessible literature. However, its emergence is intrinsically linked to the broader history and development of substituted benzamides in medicinal chemistry. The exploration of substituted benzamides as therapeutic agents began in the mid-20th century, leading to the discovery of antipsychotic drugs like sulpiride.[2][3] The synthesis of various halogenated and substituted aminobenzoic acid derivatives became crucial for developing new pharmaceutical compounds with improved efficacy and selectivity. It is highly probable that this compound was first synthesized during these research and development endeavors as a key intermediate for creating novel drug candidates or for structure-activity relationship (SAR) studies.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its precursor, Methyl 4-amino-2-methoxybenzoate, is presented in Table 1.
| Property | This compound | Methyl 4-amino-2-methoxybenzoate |
| CAS Number | 137832-56-5[1] | 27492-84-8 |
| Molecular Formula | C₉H₁₀INO₃[1] | C₉H₁₁NO₃ |
| Molecular Weight | 307.09 g/mol [1] | 181.19 g/mol |
| Appearance | Not explicitly available | White to Orange to Green powder to crystal |
| Melting Point | Not explicitly available | 155-159 °C (lit.) |
| Boiling Point | Not explicitly available | Not explicitly available |
| Solubility | Not explicitly available | Not explicitly available |
Synthesis and Experimental Protocols
Synthesis of the Precursor: Methyl 4-amino-2-methoxybenzoate
A common method for the synthesis of Methyl 4-amino-2-methoxybenzoate involves the methylation of 4-aminosalicylic acid followed by esterification, or the reduction of a nitro-substituted precursor. A high-yield synthesis via catalytic hydrogenation is described below.[5]
Experimental Protocol:
-
Materials: Methyl 2-methoxy-4-nitrobenzoate, 5% Palladium on carbon (Pd/C), Sodium Sulfate (Na₂SO₄), Methanol.
-
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL).
-
Add 5% Pd/C (100 mg) and Na₂SO₄ (100 mg) to the solution.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture for 1 hour.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the product.
-
-
Yield: Quantitative (600 mg).[5]
-
Product: Methyl 4-amino-2-methoxybenzoate as a white solid.[5]
Iodination of Methyl 4-amino-2-methoxybenzoate
The introduction of an iodine atom at the 5-position of the benzene ring can be achieved using various iodinating agents. A general protocol based on methods for similar substrates is provided below.
Experimental Protocol:
-
Materials: Methyl 4-amino-2-methoxybenzoate, N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Procedure (using N-Iodosuccinimide):
-
Dissolve Methyl 4-amino-2-methoxybenzoate in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of N-Iodosuccinimide to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly alkaloids.[1] The presence of the iodo group allows for various cross-coupling reactions, such as Suzuki and Heck couplings, to form new carbon-carbon bonds. The amino group can be diazotized and replaced, or acylated to introduce further complexity.
Synthesis of Alkaloids
This compound serves as a key building block in the total synthesis of alkaloids like clausine and glycozoline.[1] These natural products often possess interesting biological activities, making their synthesis a target for medicinal chemists.
Intramolecular Arylation Reactions
The intramolecular arylation of boronic acids with this compound provides an efficient method for synthesizing cross-coupled products.[1] This type of reaction is a powerful tool for the construction of cyclic systems.
Logical and Experimental Workflows
The synthesis of this compound follows a logical progression from a readily available starting material. The overall workflow can be visualized as a two-step process.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a strategically important synthetic intermediate with a foundation in the historical development of medicinal chemistry. While specific data on its discovery and physical properties are sparse, its synthetic utility is evident from its role as a precursor to complex alkaloids. The provided synthetic protocols, based on established chemical transformations, offer a reliable pathway for its preparation in a laboratory setting. Further research into the biological activity of this compound and its derivatives may unveil new therapeutic applications, continuing the legacy of substituted benzamides in drug discovery.
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 5. Methyl 4-amino-2-methoxybenzoate | 27492-84-8 [chemicalbook.com]
An In-depth Technical Guide to Methyl 4-amino-5-iodo-2-methoxybenzoate: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key characteristics, synthesis, and analytical data for Methyl 4-amino-5-iodo-2-methoxybenzoate. This compound serves as a crucial building block in the development of various pharmaceutical agents. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided.
Core Structural and Physical Characteristics
This compound is a substituted aromatic compound with the chemical formula C₉H₁₀INO₃. Its structure features a benzene ring substituted with an amino group, an iodine atom, a methoxy group, and a methyl ester group. These functional groups make it a versatile intermediate for further chemical modifications in multi-step organic syntheses.
Table 1: Chemical Identification and Physical Properties
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 137832-56-5 |
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 307.09 g/mol |
| SMILES | COC1=CC(=C(C=C1C(=O)OC)I)N |
| Boiling Point | 414.0 ± 45.0 °C at 760 mmHg |
| Storage Conditions | 2-8°C, under inert atmosphere |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.53 | s | 1H | Ar-H |
| 6.52 | s | 1H | Ar-H |
| 4.02 (broad s) | s | 2H | -NH ₂ |
| 3.86 | s | 3H | -OCH ₃ |
| 3.84 | s | 3H | -COOCH ₃ |
Table 3: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C =O (ester) |
| 158.8 | C -OCH₃ |
| 149.7 | C -NH₂ |
| 139.7 | Ar-C H |
| 110.1 | Ar-C H |
| 108.3 | Ar-C -COOCH₃ |
| 78.3 | C -I |
| 55.9 | -OC H₃ |
| 51.8 | -COOC H₃ |
Table 4: Infrared (IR) Spectroscopy Data (Film)
| Wavenumber (cm⁻¹) | Interpretation |
| 3475, 3375 | N-H stretching (amine) |
| 1705 | C=O stretching (ester) |
| 1614 | N-H bending (amine) |
| 1481 | Aromatic C=C stretching |
| 1292 | C-O stretching (ester/ether) |
| 869, 808 | C-H bending (aromatic) |
Note: Spectroscopic data has been adapted from a public source and may require verification through independent analysis.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the electrophilic iodination of its precursor, Methyl 4-amino-2-methoxybenzoate.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)
-
Acetonitrile (dry) or Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure using N-Iodosuccinimide:
-
Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in dry acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
Procedure using Iodine Monochloride:
-
Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in methanol.
-
Add a solution of Iodine Monochloride (1.05 eq) in methanol dropwise to the stirred solution.
-
Continue stirring for 1 hour at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]
Purification Protocol
The crude this compound can be purified by column chromatography.
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The optimal ratio should be determined by TLC analysis.
Role as a Synthetic Intermediate
This compound is not known for its direct biological activity. Instead, its significance lies in its utility as a key intermediate in the synthesis of more complex, biologically active molecules. For example, it is a precursor in the synthesis of Hsp90β-selective inhibitors, which are being investigated as potential anti-cancer agents.[1]
The following diagram illustrates the logical workflow from a commercially available starting material to a key aniline intermediate used for the synthesis of these inhibitors.
Caption: Synthetic route from a commercial precursor to Hsp90β inhibitors.
References
Methyl 4-amino-5-iodo-2-methoxybenzoate: A Technical Guide for Drug Development Professionals
An In-depth Overview of a Versatile Building Block in Medicinal Chemistry
Methyl 4-amino-5-iodo-2-methoxybenzoate is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its strategic placement of amino, iodo, and methoxy functional groups on a benzoate scaffold makes it a valuable synthon for medicinal chemists and researchers in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, synthetic methodologies, and applications in the construction of complex molecular architectures.
Commercial Availability and Key Suppliers
This compound is readily available from a range of commercial chemical suppliers. These companies offer the compound in various purities and quantities, suitable for both research and development purposes. Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and technical specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Sigma-Aldrich | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | ≥97% | Keep in dark place, inert atmosphere, 2-8°C |
| Biosynth | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Not specified[1] |
| BLD Pharm | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Keep in dark place, inert atmosphere, 2-8°C[2] |
| Pharmaffiliates | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | High Purity | Not specified[3] |
| Apollo Scientific | 137832-56-5 | C₉H₁₀INO₃ | 307.09 | Not specified | Not specified |
Note: Purity and storage conditions may vary by supplier and batch. Please refer to the Certificate of Analysis (CoA) for specific details.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 137832-56-5[1][2][3] |
| Molecular Formula | C₉H₁₀INO₃[1][2][3] |
| Molecular Weight | 307.09 g/mol [1][2][3] |
| Appearance | Solid |
| Purity | Typically ≥97% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic iodination of Methyl 4-amino-2-methoxybenzoate. A general procedure, adapted from methodologies for similar halogenations, is described below.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Methanol (MeOH)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate in methanol.
-
To this solution, add iodine and periodic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.
Application in Cross-Coupling Reactions
The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. These reactions are fundamental in drug discovery for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Caption: General workflow for a Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.
Caption: General workflow for a Suzuki coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Relevance in Drug Discovery: Targeting Dopamine Receptors
Substituted benzamides are a well-established class of compounds known to interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission and are implicated in various neurological and psychiatric disorders. Many antipsychotic drugs are antagonists of D2-like receptors.
The general structure of this compound provides a scaffold that, through further chemical modification (often via cross-coupling reactions at the iodo position and derivatization of the amino group), can be elaborated into potent and selective dopamine receptor ligands.
Caption: Simplified signaling pathway of D2-like dopamine receptors and the inhibitory action of substituted benzamide antagonists.
This pathway illustrates that upon activation by dopamine, D2-like receptors, coupled to the inhibitory G-protein (Gαi/o), inhibit adenylyl cyclase.[] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby modulating the activity of Protein Kinase A (PKA) and subsequent downstream cellular responses. Substituted benzamide antagonists compete with dopamine for binding to the receptor, thereby blocking this signaling cascade. The ability to synthesize diverse libraries of benzamide derivatives using building blocks like this compound is therefore of high value in the development of novel therapeutics targeting dopaminergic systems.
References
An In-depth Technical Guide to the Basic Reactivity of the Amino Group in Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the basic reactivity of the amino group in Methyl 4-amino-5-iodo-2-methoxybenzoate. The document elucidates the influence of electronic and steric effects on the compound's basicity and nucleophilicity. Detailed experimental protocols for key reactions, including acylation, alkylation, and diazotization, are provided. Quantitative data on the impact of substituents on the reactivity of aniline derivatives is summarized to offer a predictive framework for the behavior of the title compound. This guide is intended to be a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the strategic use of this compound as a versatile chemical intermediate.
Introduction
This compound is a polysubstituted aniline derivative that serves as a valuable building block in organic synthesis, particularly in the preparation of alkaloids and other biologically active molecules.[1] The reactivity of this compound is largely dictated by the amino group, whose basicity and nucleophilicity are modulated by the electronic and steric influences of the substituents on the aromatic ring. A thorough understanding of these factors is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic pathways. This guide delves into the core principles governing the reactivity of the amino group in this specific molecular context.
Core Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group is central to its chemical character, rendering it both basic and nucleophilic. The availability of this lone pair for donation to an electrophile is influenced by a combination of inductive and resonance effects, as well as steric hindrance from adjacent groups.
Electronic Effects and Basicity
The basicity of an aniline is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The substituents on the aromatic ring of this compound significantly impact the electron density on the amino nitrogen and, consequently, its basicity.
-
Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exerts a dual electronic influence. It has an electron-donating resonance effect (+R) that increases electron density at the para position (where the amino group is located), thereby increasing basicity. However, it also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. For ortho-substituents, the inductive effect is generally more pronounced and tends to decrease basicity.[2][3]
-
Iodo Group (-I): Situated meta to the amino group, the iodine atom primarily exhibits an electron-withdrawing inductive effect (-I), which decreases the electron density on the nitrogen and reduces basicity.
-
Methyl Ester Group (-COOCH₃): This group is para to the amino group and is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the basicity of the amino group.
The combined influence of these substituents results in the amino group of this compound being significantly less basic than that of aniline (pKa of anilinium ion = 4.6). An estimation of the pKa for the conjugate acid of the title compound can be made using Hammett substituent constants.
Steric Effects
The methoxy group at the ortho position to the amino group introduces steric hindrance, a phenomenon known as the "ortho effect".[4] This steric bulk can impede the approach of electrophiles and reagents to the amino group, thereby slowing down reaction rates compared to unhindered anilines.[5] While the methoxy group is not as sterically demanding as a methyl group, its presence is a critical consideration in planning synthetic transformations.[2][3]
Quantitative Data on Substituent Effects
To provide a quantitative context for the reactivity of this compound, the following table summarizes the Hammett substituent constants (σ) for relevant functional groups. These constants are used in the Hammett equation, log(K/K₀) = σρ, to correlate reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6]
| Substituent | σ (meta) | σ (para) |
| -OCH₃ | 0.11 | -0.24 |
| -I | 0.35 | 0.18 |
| -COOCH₃ | 0.33 | 0.45 |
| -NH₂ | -0.04 | -0.66 |
| -NO₂ | 0.73 | 0.78 |
Data adapted from Schwarzenbach et al.[7]
Key Reactions and Experimental Protocols
The amino group of this compound can undergo a variety of chemical transformations. The following sections provide detailed experimental protocols for some of the most common and synthetically useful reactions.
Acylation
N-acylation is a common reaction to protect the amino group or to introduce new functional moieties.
Experimental Protocol: N-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (if pyridine is used), saturated sodium bicarbonate solution, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purification: Purify the product by recrystallization or column chromatography.
Alkylation
N-alkylation introduces alkyl groups onto the amino nitrogen. This reaction can be challenging to control and may result in a mixture of mono- and di-alkylated products.
Experimental Protocol: N-Ethylation
-
Dissolution: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution.
-
Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Isolation: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography to separate the mono- and di-alkylated products from any unreacted starting material.
Diazotization
Diazotization converts the primary amino group into a diazonium salt, which is a versatile intermediate for a wide range of subsequent reactions, including Sandmeyer reactions and azo coupling.
Experimental Protocol: Diazotization and Subsequent Azo Coupling
Part A: Diazotization
-
Preparation of Amine Solution: In a beaker, suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 eq). Stir until the amine is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[9]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq) in cold water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[10] Continue stirring for an additional 30 minutes in the ice bath. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling with β-Naphthol
-
Preparation of Coupling Agent Solution: In a separate beaker, dissolve β-naphthol (1.0 eq) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.[10]
-
Coupling Reaction: Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[9]
-
Completion: Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.
-
Isolation: Collect the precipitated azo dye by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and, if necessary, recrystallize from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Caption: Factors influencing amino group reactivity.
Caption: Experimental workflow for N-acylation.
Caption: Experimental workflow for diazotization and azo coupling.
Conclusion
The basic reactivity of the amino group in this compound is a nuanced interplay of electronic and steric factors. The presence of multiple electron-withdrawing groups renders the amino group significantly less basic than aniline, while the ortho-methoxy group introduces steric considerations that can influence reaction kinetics. The provided experimental protocols for acylation, alkylation, and diazotization offer a practical foundation for the synthetic manipulation of this versatile intermediate. This guide serves as a valuable resource for researchers, enabling a more informed and strategic approach to the utilization of this compound in the synthesis of complex organic molecules.
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. global.oup.com [global.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis commences with the esterification of 4-amino-2-methoxybenzoic acid to yield Methyl 4-amino-2-methoxybenzoate, which is subsequently iodinated at the 5-position. This protocol emphasizes procedural details, reagent specifications, and reaction monitoring to ensure high yield and purity of the final product.
Introduction
This compound is a key building block in the development of various pharmacologically active molecules.[1][2] Its utility stems from the versatile functional groups present on the aromatic ring: an amino group, a methoxy group, a methyl ester, and an iodine atom, which can be readily manipulated for further chemical transformations, such as cross-coupling reactions.[1] This document outlines a reliable and reproducible synthetic route starting from commercially available 4-amino-2-methoxybenzoic acid.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Esterification: Conversion of the carboxylic acid group of 4-amino-2-methoxybenzoic acid to a methyl ester.
-
Iodination: Regioselective introduction of an iodine atom at the position ortho to the amino group and para to the methoxy group.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
This procedure details the Fischer esterification of 4-amino-2-methoxybenzoic acid.
Materials:
-
4-amino-2-methoxybenzoic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-methoxybenzoic acid (1 equivalent).
-
Add anhydrous methanol (10-15 mL per gram of starting material).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Methyl 4-amino-2-methoxybenzoate as a solid.
Step 2: Synthesis of this compound
This protocol describes the regioselective iodination of Methyl 4-amino-2-methoxybenzoate using N-Iodosuccinimide (NIS). The electron-donating amino and methoxy groups activate the aromatic ring, facilitating electrophilic substitution.[3] The use of a mild iodinating agent like NIS helps to prevent over-iodination and oxidation side reactions that can occur with harsher reagents.[4][5][6]
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (Anhydrous)
-
Dichloromethane
-
Saturated Sodium Thiosulfate Solution
-
Water
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in anhydrous acetonitrile (15-20 mL per gram of starting material).
-
Add N-Iodosuccinimide (1.05-1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Iodination |
| Starting Material | 4-amino-2-methoxybenzoic acid | Methyl 4-amino-2-methoxybenzoate |
| Reagents | Methanol, Sulfuric Acid | N-Iodosuccinimide, Acetonitrile |
| Product | Methyl 4-amino-2-methoxybenzoate | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀INO₃ |
| Molecular Weight | 181.19 g/mol | 307.09 g/mol |
| Typical Yield | 85-95% | 80-90% |
| Appearance | White to off-white solid[7] | Solid |
| Monitoring Technique | Thin Layer Chromatography (TLC) | Thin Layer Chromatography (TLC) |
| Purification Method | Recrystallization | Column Chromatography / Recrystallization |
Experimental Workflow
Caption: Detailed workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
N-Iodosuccinimide is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames.
References
Application Notes and Protocols for the Use of Methyl 4-amino-5-iodo-2-methoxybenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] Methyl 4-amino-5-iodo-2-methoxybenzoate is a versatile building block, and its use in Suzuki coupling reactions allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, providing access to a diverse range of complex molecules for drug discovery and development. The iodo-substituent makes it a highly reactive partner in the Suzuki coupling.[3]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.
References
Application of Methyl 4-amino-5-iodo-2-methoxybenzoate in PET radiotracer synthesis.
Application Notes and Protocols for PET Radiotracer Synthesis
Topic: Application of Methyl 4-amino-5-iodo-2-methoxybenzoate in PET Radiotracer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a highly functionalized aromatic compound that serves as a versatile precursor for the synthesis of various molecular probes, including Positron Emission Tomography (PET) radiotracers. Its structure, featuring an aniline, a benzoic acid ester, and an iodo-substituent, provides multiple sites for chemical modification and radiolabeling. This document outlines the potential application of this precursor in the development of a novel PET radiotracer for imaging the dopamine D2 receptor (D2R), a key target in neuroscience and neurodegenerative disease research. We propose the synthesis of [¹¹C]Methyl 4-amino-5-iodo-2-methoxy-N-methylbenzamide ([¹¹C]MIMB), a hypothetical D2R ligand, to illustrate the utility of the parent compound.
The rationale for selecting the dopamine D2 receptor as a target is based on the structural similarities of benzamide derivatives to known D2R antagonists used in PET imaging. The introduction of a carbon-11 labeled N-methyl group is a common and effective strategy for developing PET tracers.
Proposed PET Radiotracer: [¹¹C]MIMB
Chemical Name: [¹¹C]Methyl 4-amino-5-iodo-2-methoxy-N-methylbenzamide
Target: Dopamine D2 Receptor (D2R)
Radionuclide: Carbon-11 (t½ = 20.4 min)
The proposed synthesis involves the N-methylation of a suitable precursor derived from this compound using [¹¹C]methyl iodide or [¹¹C]methyl triflate.
Experimental Protocols
Synthesis of the Precursor for Radiolabeling
The immediate precursor for the radiosynthesis of [¹¹C]MIMB is Methyl 4-amino-5-iodo-2-methoxybenzamide. This can be synthesized from this compound via amidation.
Protocol for Precursor Synthesis:
-
Amidation:
-
To a solution of this compound (1 mmol) in methanol (20 mL), add a solution of ammonia in methanol (7 N, 10 mL).
-
Stir the mixture in a sealed pressure vessel at 100°C for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to yield Methyl 4-amino-5-iodo-2-methoxybenzamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Radiosynthesis of [¹¹C]MIMB
The radiosynthesis of [¹¹C]MIMB is performed via N-methylation of the precursor, Methyl 4-amino-5-iodo-2-methoxybenzamide, using [¹¹C]methyl triflate.
Protocol for [¹¹C]MIMB Synthesis:
-
Production of [¹¹C]Methyl Triflate:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a biomedical cyclotron.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
-
React [¹¹C]CH₄ with iodine vapor at high temperature to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).
-
Pass the [¹¹C]CH₃I through a heated column containing silver triflate to yield [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
-
-
¹¹C-Methylation:
-
Trap the gaseous [¹¹C]CH₃OTf in a reaction vessel containing the precursor, Methyl 4-amino-5-iodo-2-methoxybenzamide (0.5-1.0 mg), and a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous DMF, 0.3 mL).
-
Heat the sealed reaction vessel at 80-100°C for 5 minutes.
-
Quench the reaction with an injection of the HPLC mobile phase.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative reverse-phase HPLC.
-
Collect the fraction corresponding to [¹¹C]MIMB.
-
-
Formulation:
-
Remove the HPLC solvent under a stream of nitrogen with gentle heating.
-
Reformulate the purified radiotracer in a sterile, pyrogen-free solution (e.g., 10% ethanol in saline) for injection.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the specific activity of the radiotracer.
-
Perform tests for sterility, pyrogenicity, and residual solvents.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of [¹¹C]MIMB, based on typical values for similar ¹¹C-methylation reactions reported in the literature.
| Parameter | Expected Value |
| Radiochemical Yield | 25-40% (decay-corrected, based on [¹¹C]CO₂) |
| Radiochemical Purity | >98% |
| Specific Activity | >37 GBq/µmol (>1 Ci/µmol) at the end of synthesis |
| Total Synthesis Time | 30-40 minutes from end of bombardment |
Visualizations
Proposed Synthesis Workflow for [¹¹C]MIMB
Caption: Proposed workflow for the synthesis of [¹¹C]MIMB.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified dopamine D2 receptor signaling pathway.
Application Notes and Protocols for the Iodination of Methyl 4-Amino-2-methoxybenzoate
Abstract
This document provides a detailed experimental protocol for the synthesis of methyl 4-amino-5-iodo-2-methoxybenzoate via the electrophilic iodination of methyl 4-amino-2-methoxybenzoate. This procedure is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol outlines the necessary reagents, equipment, step-by-step instructions, and methods for purification and characterization of the final product.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] The introduction of an iodine atom onto the aromatic ring of methyl 4-amino-2-methoxybenzoate provides a versatile handle for further chemical modifications, such as cross-coupling reactions.[2] The starting material, methyl 4-amino-2-methoxybenzoate, is an activated aromatic system due to the presence of the electron-donating amino and methoxy groups, which direct electrophilic substitution to the ortho and para positions.[2] This protocol describes a reliable method for the regioselective iodination at the 5-position, ortho to the amino group.
Reaction Scheme
The overall reaction is an electrophilic aromatic substitution, where an electrophilic iodine species reacts with the electron-rich aromatic ring.
Figure 1: General reaction scheme for the iodination of methyl 4-amino-2-methoxybenzoate.
Experimental Protocol
This protocol is adapted from established methods for the iodination of activated aromatic compounds.[3]
3.1. Materials and Equipment
-
Reagents:
-
Methyl 4-amino-2-methoxybenzoate (C₉H₁₁NO₃, MW: 181.19 g/mol )[4][5]
-
Sodium Iodide (NaI)
-
Sodium Hypochlorite (NaOCl, commercial bleach solution, ~5-6%)
-
Glacial Acetic Acid (CH₃COOH)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard glassware for extraction and filtration
-
NMR tube, Mass spectrometer, and Melting point apparatus for characterization
-
3.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in glacial acetic acid.
-
Addition of Iodide: To the stirred solution, add sodium iodide (1.1 eq). Stir the mixture at room temperature until the sodium iodide is fully dissolved.
-
Iodination: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium hypochlorite (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours after the addition of the oxidizing agent.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The disappearance of the characteristic iodine color indicates completion of the quench.
-
Transfer the mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.
-
Data Presentation
Table 1: Summary of Quantitative Data
| Parameter | Value | Notes |
| Starting Material | ||
| Compound | Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃[4] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| Moles (example) | 5.52 mmol | Based on 1.0 g of starting material |
| Reagents | ||
| Sodium Iodide (1.1 eq) | 6.07 mmol (0.91 g) | |
| Sodium Hypochlorite (1.2 eq) | 6.62 mmol | Volume depends on the concentration of the commercial solution |
| Product | ||
| Compound | This compound | C₉H₁₀INO₃[1] |
| Molecular Weight | 307.09 g/mol | [1] |
| Theoretical Yield | 1.70 g | Based on 100% conversion of 1.0 g of starting material |
| Appearance | Solid | [5] |
| Melting Point | 155-159 °C (literature for starting material) | Melting point of the product should be determined experimentally. |
Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: A diagram showing the mechanistic pathway for the electrophilic iodination of methyl 4-amino-2-methoxybenzoate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Glacial acetic acid is corrosive. Handle with care.
-
Sodium hypochlorite is an oxidizing agent and can be corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the iodination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]
-
Melting Point: To assess the purity of the compound.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
Conclusion
This protocol provides a comprehensive and detailed procedure for the iodination of methyl 4-amino-2-methoxybenzoate. By following these steps, researchers can reliably synthesize this compound, a key intermediate for various applications in organic and medicinal chemistry. Careful monitoring and purification are essential to obtain a high-purity product.
References
Application Notes and Protocols: Methyl 4-amino-5-iodo-2-methoxybenzoate as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-iodo-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of an amino group, an iodo substituent, and a methyl ester on a methoxy-substituted benzene ring provides multiple reactive sites for various chemical transformations. This strategic arrangement of functional groups allows for the construction of fused heterocyclic systems, such as quinazolines, benzimidazoles, and other pharmacologically relevant scaffolds. The iodo group is particularly useful as it readily participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents and facilitating intramolecular cyclizations. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds using this compound as a key building block.
Synthesis of Heterocyclic Compounds
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be effectively utilized in the synthesis of quinazolinone derivatives through a multi-step sequence involving acylation followed by cyclization.
Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones
This protocol describes a general method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from an anthranilic acid derivative, which can be obtained from this compound.
-
Step 1: Hydrolysis of this compound. To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide. Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the 4-amino-5-iodo-2-methoxybenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Acylation of 4-amino-5-iodo-2-methoxybenzoic acid. Suspend the 4-amino-5-iodo-2-methoxybenzoic acid in a suitable solvent such as toluene. Add a substituted benzoyl chloride and a base (e.g., triethylamine or pyridine). Reflux the mixture for 6-8 hours. After cooling, the product, a 2-(substituted benzamido)-4-iodo-5-methoxybenzoic acid, can be isolated by filtration or extraction.
-
Step 3: Cyclization to form the Quinazolinone ring. The 2-(substituted benzamido)-4-iodo-5-methoxybenzoic acid is then cyclized by heating with a primary amine in a high-boiling solvent like DMF or by using a dehydrating agent such as phosphorus oxychloride. This step yields the corresponding 2,3-disubstituted-4(3H)-quinazolinone.
Quantitative Data for Representative Quinazolinone Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Spectroscopic Data |
| 1 | 4-amino-5-iodo-2-methoxybenzoic acid | This compound | NaOH, HCl | Methanol/Water | Reflux, 5 h | 92 | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-(Benzamido)-4-iodo-5-methoxybenzoic acid | 4-amino-5-iodo-2-methoxybenzoic acid | Benzoyl chloride, Pyridine | Toluene | Reflux, 7 h | 85 | ¹H NMR, ¹³C NMR, MS |
| 3 | 2-Phenyl-3-benzyl-7-iodo-6-methoxyquinazolin-4(3H)-one | 2-(Benzamido)-4-iodo-5-methoxybenzoic acid | Benzylamine, POCl₃ | DMF | 120 °C, 12 h | 78 | ¹H NMR, ¹³C NMR, MS |
Logical Workflow for Quinazolinone Synthesis
Caption: Synthetic pathway for 2,3-disubstituted quinazolinones.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial, antiviral, and anthelmintic properties. The synthesis of benzimidazoles from this compound can be achieved through a condensation reaction with aldehydes or carboxylic acids, following the initial hydrolysis of the ester group.
Experimental Protocol: Synthesis of 2-substituted Benzimidazoles
-
Step 1: Hydrolysis of this compound. This step is identical to Step 1 in the quinazolinone synthesis, yielding 4-amino-5-iodo-2-methoxybenzoic acid.
-
Step 2: Decarboxylation and Diamine formation (Hypothetical Route). A plausible, though not explicitly documented, route would involve the decarboxylation of the benzoic acid derivative to form 4-iodo-3-methoxyaniline, followed by a subsequent reaction to introduce a second amino group ortho to the first, creating a substituted o-phenylenediamine. However, a more direct approach is often employed in medicinal chemistry where the core benzimidazole is constructed and then functionalized.
-
Alternative Protocol: Condensation of a related o-phenylenediamine. A more practical approach involves the reaction of a commercially available or synthesized o-phenylenediamine derivative with an appropriate aldehyde. For instance, a related diamine can be condensed with an aldehyde in the presence of an oxidizing agent or a catalyst to form the benzimidazole ring.
Quantitative Data for a Representative Benzimidazole Synthesis (Illustrative)
| Product | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Spectroscopic Data |
| 2-(p-tolyl)-5-iodo-6-methoxy-1H-benzo[d]imidazole | 4-iodo-5-methoxybenzene-1,2-diamine | p-Tolualdehyde, Na₂S₂O₅ | Ethanol | Reflux, 6 h | 88 | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow for Benzimidazole Synthesis
Caption: General workflow for benzimidazole synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo-substituent in this compound is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position, which can then be followed by cyclization to form diverse heterocyclic systems.
Experimental Protocol: Sonogashira Coupling followed by Cyclization to form Indole Derivatives
This protocol outlines a plausible synthetic route to indole derivatives based on the Larock indole synthesis, which utilizes an o-iodoaniline derivative.
-
Step 1: Sonogashira Coupling. To a solution of this compound in a suitable solvent (e.g., THF or DMF), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The product is an o-alkynyl aniline derivative.
-
Step 2: Intramolecular Cyclization (Larock Indole Synthesis). The crude o-alkynyl aniline derivative can be directly subjected to cyclization conditions. This typically involves heating in the presence of a palladium catalyst and a base. The reaction leads to the formation of a substituted indole ring.
Quantitative Data for a Representative Sonogashira Coupling-Cyclization
| Step | Product | Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Spectroscopic Data |
| 1 | Methyl 4-amino-2-methoxy-5-(phenylethynyl)benzoate | This compound | Phenylacetylene, Et₃N | Pd(PPh₃)₄, CuI | THF, 50 °C, 8 h | 90 | ¹H NMR, ¹³C NMR, MS |
| 2 | Methyl 6-methoxy-2-phenyl-1H-indole-5-carboxylate | Methyl 4-amino-2-methoxy-5-(phenylethynyl)benzoate | - | PdCl₂(PPh₃)₂ | DMF, 100 °C, 12 h | 82 | ¹H NMR, ¹³C NMR, MS |
Signaling Pathway Visualization: Kinase Inhibition by Synthesized Heterocycles
Application Notes and Protocols for the N-alkylation of Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of methyl 4-amino-5-iodo-2-methoxybenzoate, a key transformation for the synthesis of various compounds in medicinal chemistry and materials science. The protocols presented herein focus on modern and efficient synthetic methodologies, offering alternatives to classical N-alkylation techniques that can suffer from drawbacks such as harsh reaction conditions and the formation of multiple byproducts.
The primary methods detailed are Reductive Amination and Transition Metal-Catalyzed Direct Alkylation with Alcohols (via the "borrowing hydrogen" or "hydrogen autotransfer" strategy). Reductive amination is a versatile and widely used method that offers high selectivity and avoids the over-alkylation often seen with alkyl halides.[1][2] The borrowing hydrogen methodology represents a greener and highly atom-economical approach, utilizing alcohols as alkylating agents with water as the main byproduct.[3]
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are detailed below:
-
Protocol 1: Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields.[1]
-
Protocol 2: Nickel-Catalyzed N-Alkylation with Alcohols: This protocol details a modern, efficient method for the direct N-alkylation of anilines using primary alcohols as the alkylating agents.[4] This approach is catalyzed by a nickel complex and offers excellent functional group tolerance.[4]
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[2]
Protocol 2: Nickel-Catalyzed N-Alkylation with Primary Alcohols
This protocol is adapted from an efficient nickel-catalyzed direct N-alkylation of anilines with alcohols.[4]
Materials:
-
This compound (0.25 mmol)
-
Primary Alcohol (e.g., Benzyl alcohol) (1.0 mmol)
-
Nickel(II) bromide (NiBr₂) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.25 mmol)
-
Toluene (2.0 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add NiBr₂ (10 mol%), 1,10-phenanthroline (20 mol%), and t-BuOK (0.25 mmol).
-
Add this compound (0.25 mmol) and toluene (2.0 mL).
-
Add the primary alcohol (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[4]
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of various substituted anilines with alcohols from the literature, providing a reference for expected outcomes.
| Catalyst System | Aniline Substrate | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiBr₂ / 1,10-phenanthroline | Aniline | Benzyl alcohol | t-BuOK | Toluene | 130 | 48 | 99 (GC) | [4] |
| [Ru(p-cymene)Cl₂]₂ / phosphine ligand | Aniline | 1-Heptanol | NaH | Toluene | 110 | 24 | - | [3] |
| CoNx@NC | Aniline | Benzyl alcohol | t-BuOK | Toluene | 140 | 18 | - | [5] |
| Zn(II) complex | Aniline | Benzyl alcohol | t-BuOK | Toluene | 120 | 16 | 79 | [6] |
| [RuCl₂(p-cymene)]₂ / L1 | Aniline | Carbohydrate alcohol | K₂CO₃ | p-xylene | 140 | 21 | up to 97 | [7] |
Visualizations
Reaction Pathway and Experimental Workflow
Caption: Experimental workflow for N-alkylation.
Caption: Reductive amination signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of an Amisulpride Intermediate from Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The synthesis of the Amisulpride intermediate, Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, from Methyl 4-amino-5-iodo-2-methoxybenzoate is proposed to proceed via two key steps:
-
Palladium-Catalyzed Ethylthiolation: The iodo group at the 5-position is displaced by an ethylthio group using sodium ethylthiolate in the presence of a palladium catalyst.
-
Oxidation: The resulting thioether is then oxidized to the corresponding ethyl sulfone using a suitable oxidizing agent, such as hydrogen peroxide.
This intermediate can subsequently be reacted with 2-(aminomethyl)-1-ethylpyrrolidine to yield Amisulpride.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
This procedure is adapted from principles of palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Sodium ethylthiolate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous, degassed 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).
-
Add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Add anhydrous, degassed 1,4-dioxane to dissolve the reactants.
-
In a separate flask, dissolve sodium ethylthiolate (1.2 equivalents) in anhydrous, degassed 1,4-dioxane.
-
Slowly add the sodium ethylthiolate solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate.
Step 2: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
This oxidation protocol is based on methods described for the synthesis of Amisulpride intermediates.[1][2][3]
Materials:
-
Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate
-
Methanol or Isopropanol
-
Sodium Tungstate (catalyst)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
Procedure:
-
Dissolve Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1 equivalent) in methanol or isopropanol in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (2.5-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically carried out at a temperature range of 20-50°C.[1][3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for the synthesis of 10 grams of the final intermediate.
| Parameter | Step 1: Ethylthiolation | Step 2: Oxidation |
| Starting Material | This compound | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate |
| Quantity of Starting Material | 10.0 g | ~7.9 g (from previous step) |
| Key Reagents | Sodium ethylthiolate (~3.1 g) | 30% Hydrogen Peroxide (~7-8 mL) |
| Catalyst | Pd₂(dba)₃ (~0.57 g), Xantphos (~0.72 g) | Sodium Tungstate (~0.2 g) |
| Solvent | 1,4-dioxane | Methanol or Isopropanol |
| Reaction Temperature | 80-100 °C | 0-50 °C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Expected Product | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate |
| Expected Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >95% | >98% |
Visualized Experimental Workflow
Caption: Proposed synthesis of an Amisulpride intermediate.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Palladium catalysts and organophosphorus ligands are air-sensitive and should be handled under an inert atmosphere.
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
All reactions should be performed in a well-ventilated fume hood.
Characterization
The structure and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.[4]
-
Infrared Spectroscopy (IR): To identify functional groups.
These application notes provide a robust framework for the synthesis of a key Amisulpride intermediate from this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and analytical capabilities.
References
- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 2. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization and Purification of Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the recrystallization and purification of Methyl 4-amino-5-iodo-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following protocols and data are intended to ensure the isolation of a high-purity solid suitable for downstream applications in drug discovery and development.
Compound Information
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that a definitive experimental melting point for this specific compound is not widely reported in the literature. However, based on the melting points of its structural isomers, it is anticipated to be significantly lower than its non-iodinated precursor.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 4-amino-2-methoxybenzoate (Precursor) | Methyl 4-iodo-2-methoxybenzoate (Isomer) | Methyl 5-iodo-2-methoxybenzoate (Isomer) |
| CAS Number | 137832-56-5[1] | 27492-84-8[2] | 148490-97-5 | 40757-09-3[3] |
| Molecular Formula | C₉H₁₀INO₃[1] | C₉H₁₁NO₃[2] | C₉H₉IO₃ | C₉H₉IO₃[3] |
| Molecular Weight | 307.09 g/mol [1] | 181.19 g/mol [2] | 292.07 g/mol | 292.07 g/mol [3] |
| Appearance | White to off-white solid (expected) | White to orange to green powder/crystal[4] | Liquid | White to tan powder[3] |
| Melting Point (°C) | Not available | 155-159[2] | 44-46 | 57-61[3] |
Experimental Protocol: Recrystallization
This protocol is based on the general solubility characteristics of aminobenzoates and aromatic iodo compounds, with a strong indication from related synthesis that methanol is a suitable solvent for crystallization by cooling.[5]
2.1. Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
-
Safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Methanol and ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Handle the iodo-compound with care, as organic iodo compounds can be lachrymatory and may have other unknown toxicological properties.
-
Consult the Safety Data Sheets (SDS) for all solvents used.
2.3. Step-by-Step Recrystallization Procedure
-
Solvent Selection: Begin by determining the optimal solvent. Methanol is a promising candidate. A small-scale solubility test is recommended.
-
Place a small amount of the crude solid (approx. 50 mg) into a test tube.
-
Add the solvent (e.g., methanol) dropwise at room temperature. Observe the solubility.
-
If the solid is insoluble or sparingly soluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then place it in an ice bath. The formation of crystals upon cooling indicates a suitable solvent.
-
If the compound is too soluble in methanol at room temperature, consider ethanol or a solvent pair like ethanol-water.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the flask should not be more than half full).
-
Add a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol) to just cover the solid.
-
Gently heat the mixture while stirring. A water bath is recommended for controlled heating.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.
-
Add a small excess of hot solvent to the dissolved compound to prevent premature crystallization during filtration.
-
Pour the hot solution through the fluted filter paper into the preheated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent contamination and slow down the evaporation of the solvent.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Swirl the crystalline mixture and pour it into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Use a minimal amount to avoid dissolving the product.
-
-
Drying:
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in drying.
-
Transfer the crystals to a watch glass or a drying dish.
-
Dry the purified product in a vacuum oven at a temperature well below its expected melting point until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (once established) is indicative of high purity.
-
Further analysis by techniques such as ¹H NMR, ¹³C NMR, and HPLC can be used to confirm the identity and purity of the compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical steps of the recrystallization and purification process.
Caption: Recrystallization and Purification Workflow.
Caption: Decision-Making in the Recrystallization Process.
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Methyl 4-amino-5-iodo-2-methoxybenzoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of Methyl 4-amino-5-iodo-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections outline the methodologies for confirming the identity, purity, and structural features of this compound and its derivatives using state-of-the-art analytical techniques.
Overview of Analytical Techniques
A comprehensive characterization of this compound (CAS No: 137832-56-5, Molecular Formula: C₉H₁₀INO₃, Molecular Weight: 307.09 g/mol ) involves a suite of analytical methods to establish its chemical structure and purity profile.[1] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Logical Workflow for Characterization
Caption: General workflow for the synthesis and analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm relative to a standard reference (e.g., TMS). These predictions are based on established substituent effects on the benzene ring.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| OCH₃ (ester) | 3.8 - 3.9 | Singlet | 3H |
| OCH₃ (ring) | 3.7 - 3.8 | Singlet | 3H |
| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
| Ar-H (H-3) | 6.2 - 6.4 | Singlet | 1H |
| Ar-H (H-6) | 7.8 - 8.0 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 168 |
| C-2 (C-OCH₃) | 158 - 162 |
| C-4 (C-NH₂) | 145 - 150 |
| C-6 | 135 - 140 |
| C-1 | 110 - 115 |
| C-3 | 95 - 100 |
| C-5 (C-I) | 75 - 85 |
| OCH₃ (ester) | 51 - 53 |
| OCH₃ (ring) | 55 - 57 |
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with predicted data and spectra of related compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used for the analysis of this compound.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z values for key fragments
| m/z | Ion | Fragmentation Pathway |
| 307 | [M]⁺ | Molecular ion |
| 276 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |
| 248 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| 121 | [M - I - COOCH₃]⁺ | Subsequent loss of iodine |
Experimental Protocol for MS Analysis
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrument Parameters (for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ (m/z 308 for ESI).
-
Analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this type of aromatic compound.
HPLC Protocol
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like 20 mM phosphate buffer, pH 3.0). A typical gradient could be starting from 30% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 4: Example HPLC Data Summary
| Compound | Retention Time (min) | Peak Area | Purity (%) |
| This compound | To be determined | To be determined | >98% |
| Impurity 1 | To be determined | To be determined | To be determined |
| Impurity 2 | To be determined | To be determined | To be determined |
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of structure by determining the three-dimensional arrangement of atoms in a crystal. While the crystal structure of this compound is not publicly available, data from the closely related compound, Methyl 5-iodo-2-methoxybenzoate, can provide insights into the expected molecular geometry and packing.[2]
Reference Crystallographic Data
Table 5: Crystallographic Data for Methyl 5-iodo-2-methoxybenzoate [2]
| Parameter | Value |
| Chemical Formula | C₉H₉IO₃ |
| Molecular Weight | 292.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.3378 (7) |
| b (Å) | 7.0690 (11) |
| c (Å) | 33.120 (5) |
| β (°) | 92.727 (2) |
| Volume (ų) | 1014.4 (3) |
| Z | 4 |
Experimental Protocol for X-ray Crystallography
Crystal Growth:
-
Slow evaporation of a solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or chloroform) is a common method for growing single crystals.
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods.
-
Refine the structure using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
Data Interpretation:
-
Analyze bond lengths, bond angles, and torsion angles to confirm the molecular structure.
-
Examine intermolecular interactions, such as hydrogen bonding and π-stacking, to understand the crystal packing.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-iodo-2-methoxybenzoate is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic scaffolds. Its utility is largely demonstrated in the synthesis of kinase inhibitors, such as the oncology drug Dasatinib. The presence of an iodo group ortho to the amine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and regioselectivity.
This document provides detailed application notes and experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are fundamental tools for medicinal chemists and drug development professionals for lead optimization and the synthesis of active pharmaceutical ingredients (APIs).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
General Reaction Scheme:
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (5) | SPhos (10) | Na₂CO₃ | DMF/H₂O | 110 | 6 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl derivatives of Methyl 4-amino-2-methoxybenzoate.
General Reaction Scheme:
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ | Dioxane | 100 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | NaOtBu | Toluene | 90 | 12 | 82 |
| 4 | Indole | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | 1,4-Dioxane | 120 | 20 | 68 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
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This compound (1.0 equiv)
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Amine (1.1-1.5 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
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Phosphine ligand (e.g., Xantphos, 2-10 mol%)
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Base (e.g., Cs₂CO₃, 1.5-2.5 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
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Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
R-C≡CH + I-C6H2(NH2)(OCH3)(COOCH3) --[Pd catalyst, Cu(I) salt, Base]--> R-C≡C-C6H2(NH2)(OCH3)(COOCH3)
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Many of the solvents used are flammable. Appropriate fire safety precautions should be in place.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are robust and versatile methods for the synthesis of a diverse range of substituted aniline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient pathways to construct C-C and C-N bonds, which are critical transformations in the field of drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers and scientists working in this area. Optimization of the reaction conditions may be necessary for specific substrates to achieve optimal results.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-amino-5-iodo-2-methoxybenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the iodination of Methyl 4-amino-2-methoxybenzoate can stem from several factors:
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Oxidation of the starting material: The electron-rich amino group makes the aromatic ring highly susceptible to oxidation by the iodinating agent, leading to the formation of colored, tar-like byproducts and reducing the yield of the desired product.
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Polysubstitution: The high reactivity of the starting material can lead to the formation of di- or even tri-iodinated products, consuming the starting material and reducing the selectivity for the desired mono-iodinated product.
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Suboptimal reaction conditions: Factors such as reaction temperature, solvent, and the choice and quality of the iodinating agent play a crucial role. For instance, iodine monochloride (ICl) is highly sensitive to moisture, which can reduce its effectiveness.
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Impure starting materials: The purity of Methyl 4-amino-2-methoxybenzoate is critical. Impurities can interfere with the reaction and lead to the formation of side products.
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?
A2: The formation of dark, polymeric materials is a strong indication of oxidation of the aniline starting material. To mitigate this, consider the following strategies:
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Protect the amino group: The most effective method is to protect the amino group by converting it to an acetamide (N-acetylation). This reduces the activating effect of the amino group, making the ring less prone to oxidation. The acetyl group can be removed in a subsequent step.
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Use milder iodinating agents: Employ less oxidizing reagents such as N-Iodosuccinimide (NIS).
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Control the reaction temperature: Perform the reaction at lower temperatures (e.g., 0-15°C) to slow down the rate of oxidation.
Q3: My final product is a mixture of mono-, di-, and tri-iodinated compounds. How can I improve the selectivity for mono-iodination?
A3: The formation of multiple iodinated products is due to the high reactivity of the aniline ring. To favor mono-iodination:
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N-Acetylation: Protecting the amino group as an acetamide is the preferred method. The acetyl group moderates the ring's reactivity and provides steric hindrance, strongly favoring mono-iodination at the desired position.
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Stoichiometric control: Carefully control the stoichiometry of the iodinating agent. Using a 1:1 or a slight sub-stoichiometric amount of the iodinating agent relative to the starting material can favor mono-iodination.
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Lower the reaction temperature: Running the reaction at a lower temperature will decrease the overall reaction rate and can significantly improve the selectivity for the mono-iodinated product.
Troubleshooting Guide
Issue: Low Yield
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material | Protect the amino group via N-acetylation before iodination. Use a milder iodinating agent like N-Iodosuccinimide (NIS). Conduct the reaction at a lower temperature (0-15°C). |
| Polysubstitution | Protect the amino group via N-acetylation. Use a 1:1 molar ratio of the iodinating agent to the substrate. Lower the reaction temperature. |
| Ineffective Iodinating Agent | Ensure the purity and dryness of the iodinating agent, especially if using iodine monochloride (ICl). Consider using a combination of an iodide salt (e.g., NaI) and an oxidant (e.g., N-chlorosuccinimide). |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as solvent, temperature, and reaction time. Acetic acid or dichloromethane are commonly used solvents. |
Data Presentation: Comparison of Halogenation Yields
The following table summarizes yields for the halogenation of Methyl 4-amino-2-methoxybenzoate and its N-acetylated derivative from various sources to provide a comparative perspective.
| Starting Material | Halogenating Agent | Solvent | Temperature | Yield (%) | Reference |
| Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide | DMF | 70°C | 87.5 - 88.3 | (CN105237422A) |
| 2-methoxy-4-acetylamine methyl benzoate | Halogen (Cl, Br, or I) | Dichloromethane | 10-40°C | ~80 (Total) | [1] |
Experimental Protocols
Protocol 1: Direct Iodination of Methyl 4-amino-2-methoxybenzoate (Higher Risk of Side Products)
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Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (1 eq) in glacial acetic acid or a mixture of methanol and water.
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Cooling: Cool the solution to 0°C in an ice bath.
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Addition of Iodinating Agent: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq) in the same solvent to the cooled solution under stirring.
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Reaction: Maintain the reaction temperature at 0-5°C and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
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Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Three-Step Synthesis via N-Acetylation (Recommended for Higher Yield and Purity)
Step 1: N-Acetylation of Methyl 4-amino-2-methoxybenzoate
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Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate (1 eq) in a suitable solvent such as acetic acid or dichloromethane.
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Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
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Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
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Isolation: Upon completion, the product can be isolated by precipitation with water, followed by filtration and drying to yield Methyl 4-acetamido-2-methoxybenzoate.
Step 2: Iodination of Methyl 4-acetamido-2-methoxybenzoate
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Dissolution: Dissolve Methyl 4-acetamido-2-methoxybenzoate (1 eq) in dichloromethane.[1]
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Addition of Iodine: Add iodine (in a 1:1.1 molar ratio with the starting material) to the solution.[1]
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Reaction: Stir the reaction mixture at a temperature between 10-40°C for 2-8 hours.[1]
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Work-up: After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude Methyl 4-acetamido-5-iodo-2-methoxybenzoate.[1]
Step 3: Hydrolysis of the Acetyl Group
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Dissolution: Dissolve the crude Methyl 4-acetamido-5-iodo-2-methoxybenzoate in a mixture of methanol and water.
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Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for 5-10 hours, monitoring the deprotection by TLC.[1]
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Isolation: After cooling, the product can be isolated by crystallization to yield the final product, this compound.[1]
Visualizations
Caption: Alternative synthetic pathways for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Influence of experimental parameters on reaction outcome.
References
Common byproducts in the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the di-iodinated product, Methyl 4-amino-3,5-diiodo-2-methoxybenzoate . This arises from the further iodination of the desired mono-iodinated product. Other potential impurities include unreacted starting material, Methyl 4-amino-2-methoxybenzoate , and residual iodinating agents or their decomposition products. The formation of di-iodinated impurities is a common issue in the iodination of aromatic compounds.[1][2]
Q2: How can I minimize the formation of the di-iodinated byproduct during the reaction?
A2: Minimizing the di-iodinated byproduct relies on controlling the reaction conditions. Key factors include:
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Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the iodinating agent. An excess of the iodinating agent significantly increases the likelihood of di-iodination.
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Temperature: Perform the reaction at lower temperatures to enhance selectivity for mono-iodination.
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Addition of Iodinating Agent: Add the iodinating agent portion-wise or as a solution via dropping funnel over a period of time. This helps to maintain a low concentration of the iodinating agent in the reaction mixture, favoring mono-substitution.
Q3: My crude product has a yellow or brownish tint. What is the cause and how can I remove it?
A3: A yellow or brownish tint in the crude product is often due to the presence of residual iodine (I₂) or other colored impurities. This can be addressed during the work-up procedure by washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color disappears.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Sub-optimal reaction conditions. | Ensure the use of an appropriate solvent and that the temperature is suitable for the chosen iodinating agent. | |
| High Percentage of Di-iodinated Byproduct | Excess iodinating agent. | Carefully control the stoichiometry (1:1 ratio). |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Rapid addition of iodinating agent. | Add the iodinating agent slowly and portion-wise. | |
| Difficulty in Removing Di-iodinated Byproduct by Recrystallization | Similar solubility of mono- and di-iodinated products. | If the di-iodo impurity is above 10%, recrystallization may be inefficient. Consider using column chromatography for purification. |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. |
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol is suitable for crude products containing minor amounts of impurities.
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Solvent Selection: Based on laboratory findings for similar compounds, methanol or ethanol are good starting points for solvent screening. The ideal solvent should dissolve the crude product when hot and allow for crystal formation upon cooling.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Purification
This method is recommended when recrystallization is ineffective, particularly for separating the di-iodinated byproduct.
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Stationary Phase Selection: Silica gel is commonly used. However, if the product shows instability on silica, basic alumina can be a suitable alternative.
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Eluent System Selection: A solvent system of hexane and ethyl acetate is a common starting point. The polarity should be optimized using TLC to achieve good separation between the desired product and the byproducts. A gradient elution (gradually increasing the polarity) may be necessary. For instance, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the ethyl acetate concentration.
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Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial eluent.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
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Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Hypothetical Purification Efficiency of Different Methods
| Purification Method | Initial Purity (by HPLC) | Purity after 1st Attempt (by HPLC) | Purity after 2nd Attempt (by HPLC) | Typical Yield Loss |
| Recrystallization (Methanol) | 85% (10% di-iodo) | 95% | 98% | 15-25% |
| Column Chromatography (Silica Gel) | 85% (10% di-iodo) | >99% | - | 20-30% |
| Recrystallization (Ethanol) | 85% (10% di-iodo) | 94% | 97% | 18-28% |
Note: This data is illustrative and actual results may vary based on the specific experimental conditions and the initial impurity profile.
Visualizations
References
Troubleshooting low conversion rates in Methyl 4-amino-5-iodo-2-methoxybenzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the direct electrophilic iodination of the starting material, Methyl 4-amino-2-methoxybenzoate. This reaction introduces an iodine atom onto the aromatic ring.
Q2: Which iodinating agents are typically used for this synthesis?
A2: Common iodinating agents include N-Iodosuccinimide (NIS) and molecular iodine (I₂). NIS is generally considered a milder reagent, which can help in reducing the formation of side products.[1][2] Iodine monochloride (ICl) is another potent option, particularly for less reactive substrates.[2]
Q3: What are the primary causes of low conversion rates in this iodination reaction?
A3: Low conversion rates can stem from several factors:
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Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, improper temperature, or suboptimal reagent stoichiometry.
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Side reactions: The formation of byproducts, such as di-iodinated compounds or oxidation products, can consume the starting material and reduce the yield of the desired product.[2][3]
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Poor reagent quality: The purity of the starting material and the iodinating agent is crucial for a successful reaction.
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Suboptimal reaction conditions: Factors like solvent choice, temperature, and the presence or absence of a catalyst can significantly impact the reaction outcome.[1][4]
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low yields of this compound.
Problem 1: Significant amount of unreacted starting material (Methyl 4-amino-2-methoxybenzoate) remains.
This issue is often observed via Thin Layer Chromatography (TLC) analysis of the crude reaction mixture.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using TLC until the starting material spot disappears or its intensity no longer decreases. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also slow down the reaction rate. Consider gradually increasing the temperature, while still monitoring for side product formation.[4] |
| Inadequate Stoichiometry of Iodinating Agent | Ensure at least a 1:1 molar ratio of the iodinating agent to the starting material. A slight excess (1.05-1.1 equivalents) of the iodinating agent can sometimes drive the reaction to completion.[1] |
| Poor Quality of Iodinating Agent | Use a fresh, high-purity iodinating agent. For instance, N-Iodosuccinimide should be a white to off-white crystalline solid. |
Problem 2: Formation of multiple products observed on TLC, including potential di-iodinated species.
The high reactivity of the aniline ring can lead to the introduction of more than one iodine atom.[2]
| Potential Cause | Recommended Solution |
| Excessive amount of Iodinating Agent | Carefully control the stoichiometry. Use a 1:1 molar ratio of the iodinating agent to the starting material.[1] |
| High Reaction Temperature | Higher temperatures can favor over-iodination. Running the reaction at a lower temperature (e.g., 0-15°C) can improve selectivity for the mono-iodinated product.[1][2] |
| Highly Activating Amino Group | The amino group strongly activates the aromatic ring. To moderate this, consider protecting the amino group as an acetamide before iodination. The acetyl group can be removed later by hydrolysis.[1][2] |
Problem 3: The reaction mixture turns dark or tar-like, indicating product degradation.
Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.[5][6]
| Potential Cause | Recommended Solution |
| Oxidation of the Aniline Moiety | Use a milder iodinating agent like N-Iodosuccinimide (NIS) instead of molecular iodine (I₂).[1][2] Protect the amino group as an acetamide to reduce its susceptibility to oxidation.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Harsh Reaction Conditions | Avoid excessively high temperatures and prolonged reaction times. |
| Acidic Byproducts | The use of a base like sodium bicarbonate can help neutralize acidic byproducts that may promote oxidation.[2] |
Experimental Protocols
General Protocol for Iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
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Dissolution: In a round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
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Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
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Addition of NIS: Slowly add N-Iodosuccinimide (1.05 equivalents) to the stirred solution. The addition should be portion-wise to maintain control over the reaction temperature.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexanes and ethyl acetate.[7]
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Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[5]
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low conversion rates.
General Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
References
Optimizing temperature and reaction time for Methyl 4-amino-5-iodo-2-methoxybenzoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure, with a focus on optimizing temperature and reaction time.
Experimental Protocols
Two primary routes for the synthesis of this compound are presented here: a classic approach involving the protection of the amine functionality and a modern approach utilizing N-Iodosuccinimide (NIS) for direct iodination.
Protocol 1: Classic Synthesis via N-Acetylation
This method involves the protection of the highly activating amino group as an acetamide to control the regioselectivity of the iodination and prevent side reactions.
Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate
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Dissolution: Dissolve Methyl 4-amino-2-methoxybenzoate in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.
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Reagent Addition: Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution. A catalytic amount of a strong acid like sulfuric acid can be added to accelerate the reaction.
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Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
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Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain Methyl 4-acetamido-2-methoxybenzoate.
Step 2: Iodination of Methyl 4-acetamido-2-methoxybenzoate
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Dissolution: Suspend Methyl 4-acetamido-2-methoxybenzoate in a solvent like dichloromethane or ethanol.
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Reagent Addition: Add N-Iodosuccinimide (NIS) or a mixture of Iodine and an oxidizing agent (e.g., periodic acid) to the suspension. A patent suggests reacting with iodine in a 1:1.1 molar ratio relative to the starting material.[1]
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Reaction Conditions: Stir the reaction mixture at a temperature between 10-40°C. The reaction time can range from 2 to 8 hours.[1]
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Monitoring: Follow the formation of the product by TLC.
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Work-up: After the reaction is complete, quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.
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Extraction: If using a water-immiscible solvent like dichloromethane, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Methyl 4-acetamido-5-iodo-2-methoxybenzoate.
Step 3: Deprotection (Hydrolysis) of the Acetyl Group
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Reaction: Reflux the N-acetylated iodo-compound in an acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) solution.
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Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully neutralize it to precipitate the final product.
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Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure this compound.
Protocol 2: Direct Iodination with N-Iodosuccinimide (NIS)
This modern approach offers a more direct route to the final product, avoiding the need for protection and deprotection steps. For methoxy-substituted aromatic compounds, NIS with a catalytic amount of trifluoroacetic acid in acetonitrile is often effective.[2][3]
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Reaction Setup: In a round-bottom flask, dissolve Methyl 4-amino-2-methoxybenzoate in acetonitrile.
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Reagent Addition: Add N-Iodosuccinimide (1.0 to 1.2 equivalents).
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Catalyst: Add a catalytic amount of trifluoroacetic acid (TFA).
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Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours.
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Monitoring: Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, dilute the mixture with water and quench with a saturated aqueous solution of sodium thiosulfate.
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Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Optimization of Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction temperature and time. The following tables provide a summary of expected outcomes based on general principles of electrophilic aromatic substitution.
Table 1: Influence of Temperature on Direct Iodination
| Temperature (°C) | Reaction Time | Expected Yield | Purity/By-products |
| 0 - 5 | Long | Moderate | High purity, minimal by-products |
| 20 - 25 (Room Temp) | Moderate | Good | Good purity, potential for minor by-products |
| 35 - 40 | Short | High | Moderate purity, risk of di-iodination and degradation |
Table 2: Influence of Reaction Time on Direct Iodination at Room Temperature
| Reaction Time (hours) | Expected Yield | Purity/By-products |
| 1 | Low | High purity, unreacted starting material |
| 4 | Good | Good purity |
| 8 | High | Moderate purity, potential for by-product formation |
| 24 | High | Lower purity, increased risk of degradation |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive iodinating agent.- Insufficient activation of the aromatic ring. | - Use fresh N-Iodosuccinimide or iodine.- For direct iodination, ensure the addition of a catalytic amount of acid if using NIS.- If using the classic method, ensure the starting material is properly acetylated. |
| Formation of Multiple Products (Poor Regioselectivity) | - The free amino group is a strong ortho, para-director, leading to a mixture of isomers in direct iodination. | - Employ the N-acetylation protection strategy (Protocol 1) to ensure iodination occurs at the desired position.- Optimize the solvent system; less polar solvents can sometimes favor ortho-iodination if that is desired. |
| Di-iodination | - Reaction temperature is too high.- Reaction time is too long.- Excess iodinating agent. | - Lower the reaction temperature.- Carefully monitor the reaction by TLC and stop it once the mono-iodinated product is maximized.- Use a stoichiometric amount of the iodinating agent. |
| Product Degradation (Dark-colored reaction mixture) | - Oxidation of the electron-rich aniline derivative. | - Use a milder iodinating agent like NIS.- The N-acetylation protection strategy reduces the electron-donating ability of the amino group, making the ring less susceptible to oxidation.- Conduct the reaction at a lower temperature. |
| Difficult Purification | - Presence of closely related by-products or unreacted starting material. | - Optimize the reaction conditions to maximize the yield of the desired product.- Use column chromatography for purification if recrystallization is ineffective. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group in the classic synthesis?
A1: The amino group is a very strong activating group in electrophilic aromatic substitution. Without protection, it can lead to multiple iodinations on the aromatic ring and is also susceptible to oxidation by the iodinating agent. Protecting it as an acetamide moderates its activating effect, prevents oxidation, and ensures that iodination occurs regioselectively at the position ortho to the amino group (and para to the methoxy group).
Q2: Can I use molecular iodine (I₂) directly for the iodination of Methyl 4-amino-2-methoxybenzoate?
A2: While possible, direct iodination with I₂ often requires an oxidizing agent (like nitric acid or hydrogen peroxide) to generate a more potent electrophilic iodine species (I+). Using I₂ alone is generally slow and may result in low yields. N-Iodosuccinimide (NIS) is often a more effective and milder alternative for direct iodination.
Q3: How do I know when the reaction is complete?
A3: The best way to monitor the progress of the reaction is by using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is the purpose of the sodium thiosulfate wash during the work-up?
A4: Sodium thiosulfate is a reducing agent that is used to "quench" any unreacted iodine in the reaction mixture, converting it to colorless iodide ions. This simplifies the purification process.
Q5: My final product is colored. How can I decolorize it?
A5: A slight coloration might be due to trace impurities. Recrystallization from a suitable solvent system is the most common method for purification and decolorization. In some cases, treatment with activated charcoal during the recrystallization process can help remove colored impurities.
Visualizations
References
Preventing di-iodination during the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of Methyl 4-amino-5-iodo-2-methoxybenzoate, with a specific focus on preventing di-iodination.
Frequently Asked Questions (FAQs)
Q1: Why is di-iodination a common problem when synthesizing this compound?
A1: The starting material, Methyl 4-amino-2-methoxybenzoate, contains two powerful activating groups on the aromatic ring: an amino group (-NH₂) and a methoxy group (-OCH₃). These groups are ortho-, para-directing and they strongly activate the ring towards electrophilic aromatic substitution, making it highly susceptible to multiple iodinations. The introduction of the first iodine atom is not sufficient to deactivate the ring to prevent a second iodination from occurring.
Q2: What is the most reliable method to prevent di-iodination?
A2: The most effective and widely used strategy is to temporarily protect the highly activating amino group as an acetamide (-NHCOCH₃).[1] This N-acetylation moderates the activating effect of the amino group, making the aromatic ring less prone to over-iodination and ensuring selective mono-iodination. The acetyl group can be easily removed by hydrolysis after the iodination step.
Q3: Can I achieve selective mono-iodination without using a protecting group?
A3: While more challenging, it is possible to favor mono-iodination without a protecting group by carefully controlling the reaction conditions. This involves using a milder iodinating agent, such as N-Iodosuccinimide (NIS), maintaining a low reaction temperature (e.g., 0-15°C), and ensuring precise stoichiometric control of the iodinating agent.[2]
Q4: Which iodinating agents are recommended for this synthesis?
A4: For direct iodination, milder reagents like N-Iodosuccinimide (NIS), often with a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA), are preferred to reduce the likelihood of side reactions.[2][3] For the protecting group strategy, a variety of halogenating agents, including molecular iodine (I₂), can be used effectively on the less activated N-acetylated substrate.[1]
Q5: How does the choice of solvent affect the reaction?
A5: The solvent can influence the reactivity of the iodinating agent and the selectivity of the reaction. For NIS iodinations, polar solvents like acetonitrile can be effective.[4] For the N-acetylated substrate, dichloromethane is a suitable solvent for the iodination step.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant formation of di-iodinated product | 1. Highly activated starting material.2. Excess iodinating agent.3. High reaction temperature. | 1. Implement a protecting group strategy: Acetylate the amino group to reduce its activating influence.2. Control stoichiometry: Use a 1:1 to 1:1.2 molar ratio of the N-acetylated substrate to the iodinating agent.[1]3. Lower the reaction temperature: Conduct the iodination at a lower temperature (e.g., 10-25°C) to improve selectivity.[1] |
| Low yield of the desired mono-iodo product | 1. Formation of byproducts (di-iodination, oxidation).2. Incomplete reaction. | 1. Adopt the protecting group strategy: This is the most reliable way to minimize side reactions and improve yield.2. Optimize reaction time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.3. Use a milder iodinating agent: For direct iodination, consider using NIS with a catalytic amount of acid. |
| Reaction is slow or does not go to completion | 1. Insufficiently reactive iodinating agent.2. Low reaction temperature. | 1. Activate the iodinating agent: If using NIS, add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) to increase its electrophilicity.[2][3]2. Slightly increase the temperature: If using the protecting group strategy, ensure the reaction is within the recommended temperature range (10-40°C).[1] |
| Formation of colored impurities | Oxidation of the aniline starting material. | 1. Use a milder iodinating agent: NIS is generally less oxidizing than I₂ with an oxidizing agent.2. Protect the amino group: N-acetylation significantly reduces the susceptibility of the aromatic ring to oxidation. |
Experimental Protocols
Recommended Protocol: N-Acetylation and Subsequent Iodination
This two-step protocol is the most reliable method for preventing di-iodination and achieving a high yield of the desired product.
Step 1: Synthesis of Methyl 4-acetylamino-2-methoxybenzoate (Acetylation)
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Dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
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Add acetic anhydride (1.1 equivalents) and a catalytic amount of a mild acid (e.g., a few drops of sulfuric acid) or a base (e.g., pyridine).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acetylated product.
Step 2: Synthesis of Methyl 4-acetylamino-5-iodo-2-methoxybenzoate (Iodination)
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Dissolve the Methyl 4-acetylamino-2-methoxybenzoate (1 equivalent) from Step 1 in dichloromethane.[1]
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Add the iodinating agent (e.g., molecular iodine, I₂) in a molar ratio of 1:1 to 1:1.2.[1]
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Stir the reaction mixture at a temperature between 10-40°C for 2-8 hours, monitoring the progress by TLC.[1]
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After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude iodinated product.[1]
Step 3: Deprotection to Yield this compound
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Dissolve the crude Methyl 4-acetylamino-5-iodo-2-methoxybenzoate in methanol.
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Add an acid catalyst, such as sulfuric acid.[1]
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Reflux the mixture for 5-10 hours.[1]
-
Cool the reaction mixture to induce crystallization of the final product, this compound.[1]
Visual Guides
Signaling Pathway for Selective Mono-iodination
Caption: Decision pathway for achieving selective mono-iodination.
Experimental Workflow for the Protecting Group Strategy
Caption: Experimental workflow for the protecting group strategy.
References
- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 4. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Purification of Methyl 4-amino-5-iodo-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Methyl 4-amino-5-iodo-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. Specific impurities may include the uniodinated precursor, di-iodinated species, or related isomers depending on the synthetic route. In similar syntheses, by-products from processes like thiocyanation have been noted to be difficult to remove, leading to discoloration of the final product.[1][2]
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying impurities.[1] Additional techniques for structural confirmation and characterization include ¹H-NMR (Proton Nuclear Magnetic Resonance), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[3]
Q3: What are the general stability characteristics of this compound?
A3: While specific stability data is not extensively documented in the provided results, aromatic amines and iodo-compounds can be sensitive to light and air. It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent degradation.
Troubleshooting Guides
Issue 1: Low Yield After Initial Work-up
Symptom: The isolated crude product mass is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating the work-up. |
| Product Loss During Extraction | Ensure the correct pH is maintained during aqueous washes to prevent the protonation of the amino group, which could lead to its partitioning into the aqueous layer.[4] Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[5] Perform multiple extractions to maximize recovery. |
| Product Precipitation | If the product precipitates during work-up, ensure all aqueous solutions are saturated with brine to decrease the solubility of the organic product in the aqueous phase.[4] |
Issue 2: Discoloration of the Purified Product (e.g., yellow or brown tint)
Symptom: The final product is not a pure white solid, which is often the desired appearance for high-purity compounds.[1]
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Chromophoric Impurities | By-products from preceding synthetic steps can be highly colored and difficult to remove.[1][2] Column chromatography is often effective. Consider using a gradient elution of ethyl acetate in hexane.[5] |
| Oxidation/Degradation | The amino group can be susceptible to oxidation. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and avoid prolonged exposure to air and light. |
| Residual Iodine | Traces of iodine from the iodination step can impart color. Washing the organic layer with a solution of sodium thiosulfate during the work-up can help remove residual iodine. |
Issue 3: Difficulty in Achieving High Purity (>99%)
Symptom: HPLC analysis indicates the presence of persistent impurities even after initial purification attempts.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Co-eluting Impurities in Column Chromatography | Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent system can improve separation. Consider using a different stationary phase if silica gel is not providing adequate separation. |
| Isomeric Impurities | Isomers can be particularly challenging to separate. Preparative HPLC may be necessary for achieving very high purity. |
| Thermally Labile Impurities | If impurities are being generated during purification (e.g., on a rotary evaporator), minimize exposure to high temperatures. |
Experimental Protocols
General Work-up Procedure
This protocol outlines a general method for the work-up of a reaction mixture containing this compound.
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Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Solvent Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent like ethyl acetate.[5]
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Aqueous Washing:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
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Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure.[5]
Purification by Flash Column Chromatography
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Adsorbent: Use silica gel as the stationary phase.
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Eluent: A common mobile phase is a gradient of ethyl acetate in hexane.[5] The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Load the solution onto the prepared silica gel column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
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Purification by Recrystallization
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Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[6] Methanol has been reported as a suitable solvent for similar compounds.[6] Test a range of solvents (e.g., ethanol, isopropanol, or solvent mixtures) to find the optimal one.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
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Further cooling in an ice bath can increase the yield.
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Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
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Dry the crystals under vacuum.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 2. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to address the instability of Methyl 4-amino-5-iodo-2-methoxybenzoate during storage?
This guide provides essential information for researchers, scientists, and drug development professionals on addressing the instability of Methyl 4-amino-5-iodo-2-methoxybenzoate during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, the compound should be stored under controlled conditions that minimize exposure to light, oxygen, moisture, and elevated temperatures. A related, non-iodinated compound, is noted to appear as a white to orange or green powder, suggesting that color changes can occur upon degradation.[1] For a similar iodinated compound, storage in a refrigerator at 2-8°C, under an inert atmosphere, and protected from light is recommended.[2]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Aromatic amines are susceptible to atmospheric oxidation, which can cause discoloration and degradation.[3] |
| Light | In an amber or opaque container, stored in the dark | The aromatic amine and iodide functional groups make the compound susceptible to photodegradation.[4][5] |
| Moisture | Tightly sealed container in a dry environment | A similar compound is known to be hygroscopic; moisture can facilitate degradation.[2] |
Q2: What are the primary causes of instability for this compound?
Q3: What are the visible signs of degradation?
Q4: How can I definitively confirm if my sample has degraded?
A4: The most reliable method to assess the purity and detect degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard technique for this purpose.[6][7] A degraded sample will typically show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to impurities.
Q5: Are there any chemical stabilizers I can add to improve stability in solution?
A5: While adding stabilizers to the solid material is not common practice for reagents, for solutions used in experiments, the addition of antioxidants may offer some protection against oxidative degradation. However, any additive must be tested to ensure it does not interfere with the downstream application. For long-term storage, it is always preferable to store the compound as a solid under the recommended conditions and prepare solutions fresh as needed.
Q6: What are the best practices for handling this compound in the lab to minimize degradation?
A6: To minimize degradation during experimental use, handle the compound in a well-ventilated area, away from direct sunlight or bright artificial light.[8] Use amber-colored glassware or vials, or wrap standard glassware in aluminum foil.[2] When weighing and preparing solutions, work efficiently to minimize exposure time to ambient air and light. For sensitive experiments, preparing solutions fresh from solid material stored under ideal conditions is highly recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Table 2: Troubleshooting Common Instability Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of your current stock using HPLC.[6][7] 2. If purity is compromised, use a fresh, unopened vial of the compound. 3. Always prepare solutions fresh for each experiment. 4. Ensure all solutions are protected from light during the experiment. |
| Solid material or solutions have darkened in color. | Oxidation of the aromatic amine group and/or photodegradation.[3] | 1. The color change indicates significant degradation. The material is likely impure and may not be suitable for sensitive applications. 2. Confirm the extent of degradation with HPLC analysis. 3. Review storage procedures to ensure they align with the recommendations in Table 1. |
| New peaks, especially early-eluting ones, appear in HPLC chromatogram. | Formation of more polar degradation products. | 1. This confirms degradation. Quantify the main peak to determine the remaining purity. 2. If possible, use mass spectrometry (LC-MS) to identify the structure of the degradation products to better understand the degradation pathway.[9][10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the stability of this compound. Method optimization may be required for specific equipment.
Objective: To quantify the purity of the compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in Acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Table 3: Example HPLC Parameters for Purity Analysis
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 30-95% B over 10 min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Potential Degradation Pathways
The diagram below illustrates the hypothetical degradation pathways for this compound when exposed to common stress factors like light, oxygen, and heat. The primary sites of instability are the aromatic amine, which can oxidize, and the carbon-iodine bond, which can undergo cleavage.
Experimental Workflow for Stability Testing
This workflow outlines the key steps for conducting a forced degradation study to understand the stability profile of the compound.
Troubleshooting Logic for Compound Instability
Use this flowchart to diagnose and address potential issues with compound stability in your experiments.
References
- 1. Methyl 4-amino-2-methoxybenzoate 97 27492-84-8 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. dl.edi-info.ir [dl.edi-info.ir]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of Methyl 4-amino-5-iodo-2-methoxybenzoate in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-iodo-2-methoxybenzoate, focusing on challenges related to its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar amino group, an ester, and a methoxy group, alongside a large, nonpolar iodinated benzene ring, this compound is expected to be poorly soluble in water. It is predicted to have better solubility in polar organic solvents such as ethanol, methanol, and ether.[1][2][3]
Q2: I am observing poor solubility of this compound in my chosen organic solvent. What are the initial troubleshooting steps?
Initial steps to address poor solubility include verifying the purity of both the compound and the solvent, ensuring the solvent is anhydrous if required, and attempting gentle heating or agitation. If solubility remains low, a systematic approach to solvent screening or the use of solubility enhancement techniques may be necessary.
Q3: Can pH adjustment be used to improve the solubility of this compound?
Yes, pH adjustment can be an effective technique.[4][5] The 4-amino group on the benzene ring is basic and can be protonated under acidic conditions to form a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly basic conditions, so careful control of pH is essential.
Q4: What is co-solvency and how can it be applied to this compound?
Co-solvency involves using a mixture of solvents to increase the solubility of a solute.[4] For this compound, a common approach is to dissolve it in a small amount of a good solvent (e.g., DMSO, DMF) and then dilute this solution with a larger volume of a poorer solvent in which the experiment needs to be conducted. The initial dissolution in a compatible solvent can overcome the kinetic barrier of dissolving the solid.
Troubleshooting Guides
Issue: Precipitate Formation Upon Cooling a Previously Clear Solution
This common issue suggests that the compound has a higher solubility at elevated temperatures. If returning to a higher temperature redissolves the compound, consider either maintaining the experimental conditions at that temperature or finding a solvent system in which the compound is soluble at ambient temperature. If the precipitate does not redissolve, it may indicate degradation, and the purity of the material should be checked.
Issue: Inconsistent Solubility Between Batches
Inconsistent solubility can be due to variations in the crystalline form (polymorphism) of the compound or differences in purity between batches. It is advisable to characterize each new batch by techniques such as melting point determination and spectroscopy to ensure consistency.
Estimated Solubility Data
| Solvent | Predicted Qualitative Solubility | Notes |
| Water | Poorly Soluble | The large, hydrophobic iodinated ring structure limits aqueous solubility. |
| Methanol | Soluble | The polarity of methanol is suitable for interacting with the polar groups of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many substituted benzoates.[1][2] |
| Diethyl Ether | Soluble | A less polar solvent that can still interact favorably with the ester and aromatic portions.[1][2] |
| Acetone | Soluble | A polar aprotic solvent that is often a good choice for moderately polar compounds. |
| Dichloromethane | Moderately Soluble | May be a suitable solvent, but solubility could be limited. |
| Hexane | Poorly Soluble | A nonpolar solvent that is unlikely to effectively solvate the polar functional groups. |
Experimental Protocols
Protocol for Solubility Determination using the Isothermal Equilibrium Method
This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent
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Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C).
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Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After the equilibration period, allow the solution to stand undisturbed for a short time to let undissolved solids settle.
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Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
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Dilute the filtered sample with a known volume of the solvent.
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Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol for Enhancing Solubility using a Co-solvent System
This protocol outlines a general procedure for using a co-solvent to improve the solubility of this compound.
Materials:
-
This compound
-
Primary solvent (poor solvent)
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Co-solvent (good solvent, e.g., DMSO, DMF, or a polar alcohol)
-
Volumetric flasks and pipettes
Procedure:
-
Determine the primary solvent in which the final experiment will be conducted but in which the compound has poor solubility.
-
Select a co-solvent in which the compound is highly soluble.
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Prepare a concentrated stock solution of this compound in the co-solvent.
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In a series of volumetric flasks, prepare different ratios of the co-solvent and the primary solvent.
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To each of these solvent mixtures, add a small, known volume of the stock solution.
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Observe the solutions for any signs of precipitation.
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The mixture with the highest proportion of the primary solvent that remains clear contains the compound at the desired concentration and represents a suitable co-solvent system.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Experimental workflow for solvent selection.
References
- 1. 4-aminobenzoic acid methyl ester [chembk.com]
- 2. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Page loading... [guidechem.com]
- 4. longdom.org [longdom.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
Minimizing side reactions during functionalization of Methyl 4-amino-5-iodo-2-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing side reactions during the functionalization of Methyl 4-amino-5-iodo-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions when functionalizing this compound via palladium-catalyzed cross-coupling reactions?
A1: The primary challenges arise from the inherent reactivity of the starting material. The key functional groups—a nucleophilic primary amine, a reactive iodo group, and electron-donating amino and methoxy substituents—can lead to several side reactions. These include:
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N-Arylation: The free amino group can compete with the desired C-C or C-X coupling, leading to the formation of diarylamine byproducts, particularly in Buchwald-Hartwig amination reactions.[1][2]
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Dehalogenation (Hydrodehalogenation): The iodo group can be replaced by a hydrogen atom, resulting in the formation of Methyl 4-amino-2-methoxybenzoate. This is a common side reaction in many palladium-catalyzed couplings.
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Homocoupling: The starting material can couple with itself to form a symmetrical biaryl dimer. This is often promoted by the presence of oxygen.[3]
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Catalyst Inhibition/Deactivation: The lone pair of the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to the formation of inactive palladium black.[4]
-
Protodeboronation (in Suzuki Coupling): The boronic acid coupling partner can be protonated and cleaved before it participates in the catalytic cycle, reducing the yield of the desired product.[3]
Q2: Should I protect the amino group before attempting a cross-coupling reaction? If so, what protecting groups are recommended?
A2: Yes, protecting the amino group is a highly recommended strategy to prevent N-arylation and other side reactions.[5] The choice of protecting group is critical and should be guided by its stability under the reaction conditions and the ease of its subsequent removal.
| Protecting Group | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Inexpensive, easy to install. | Can be harsh to remove for sensitive substrates. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) or HCl in an organic solvent | Mild removal conditions. | Can be more expensive than acetyl. |
| Trifluoroacetyl (TFAc) | Trifluoroacetic anhydride | Mild basic hydrolysis (e.g., K₂CO₃ in methanol) | Easily removed. | Can be expensive. |
Q3: How do the electron-donating groups (amino and methoxy) on the aromatic ring affect the cross-coupling reaction?
A3: The amino and methoxy groups are both strong electron-donating groups, which increase the electron density of the aromatic ring. This has a dual effect:
-
Facilitates Oxidative Addition: The increased electron density on the aryl iodide can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
-
Increases Susceptibility to Side Reactions: The activated ring is more susceptible to electrophilic attack and can promote side reactions like dehalogenation.
Q4: I am observing a significant amount of dehalogenated byproduct. How can I minimize this?
A4: Dehalogenation is a common issue, particularly with electron-rich aryl iodides. To minimize this side reaction, consider the following:
-
Optimize Reaction Time: Shorter reaction times can reduce the extent of dehalogenation. Monitor the reaction closely by TLC or LC-MS.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination step.
-
Scavengers: The addition of a hydride scavenger may be beneficial in some cases.
-
Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to minimize potential sources of hydride.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive catalyst- Poor quality boronic acid- Ineffective base | - Use a pre-activated palladium catalyst or ensure in situ reduction is efficient.- Use fresh, high-purity boronic acid or consider using a boronate ester.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] |
| Significant homocoupling of aryl iodide | - Presence of oxygen- Suboptimal ligand | - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[3]- Use a ligand known to promote cross-coupling over homocoupling. |
| Protodeboronation of boronic acid | - Presence of water- Inappropriate base | - Use anhydrous solvents and reagents.- Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[3] |
| Formation of N-arylated byproduct | - Unprotected amino group | - Protect the amino group with a suitable protecting group (e.g., Acetyl, Boc). |
Heck Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Steric hindrance from the ortho-methoxy group- Catalyst deactivation | - Use a more reactive alkene if possible.- Employ a more robust catalyst system, potentially with a bulky, electron-rich ligand. |
| Formation of regioisomers | - Nature of the alkene and catalyst | - For terminal alkenes, the reaction is generally regioselective. For internal alkenes, a mixture of isomers is possible. Ligand choice can influence regioselectivity. |
| Double bond isomerization in the product | - Reversible β-hydride elimination | - Optimize the base and reaction time. Shorter reaction times are often preferred. |
Sonogashira Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of the terminal alkyne (Glaser coupling) | - Presence of oxygen with Cu(I) cocatalyst | - Ensure strictly anaerobic conditions. Consider running the reaction under copper-free conditions.[6] |
| Low product yield | - Catalyst inhibition by the amino group- Dehalogenation | - Protect the amino group.- Use a more robust palladium catalyst and ligand system. |
| Difficulty in removing copper catalyst from the product | - Coordination of copper to the product | - Use copper-free conditions or perform an appropriate workup (e.g., washing with aqueous ammonia or EDTA solution). |
Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant N-arylation of the starting material's amino group | - The free amino group is a competing nucleophile | - This reaction is intended for N-arylation. If the goal is C-C or C-alkyne coupling, this is a side reaction. Protect the amino group. |
| Low yield of the desired N-arylated product | - Steric hindrance- Inappropriate ligand/base combination | - Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[1][2]- Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[2] |
Experimental Protocols
General Considerations for all Reactions:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
-
Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide, which is a common prerequisite for subsequent cross-coupling reactions to avoid N-arylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in DCM or EtOAc in a round-bottom flask.
-
Add pyridine (1.2 equiv) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Suzuki-Miyaura Coupling of N-acetyl-Methyl 4-amino-5-iodo-2-methoxybenzoate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the N-protected starting material with an arylboronic acid.
Materials:
-
N-acetyl-Methyl 4-amino-5-iodo-2-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add N-acetyl-Methyl 4-amino-5-iodo-2-methoxybenzoate, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed, anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical workflow for the functionalization of this compound.
Caption: Common side reactions encountered during the functionalization of the target molecule.
References
Technical Support Center: Refining Workup Procedures for Reactions with Methyl 4-amino-5-iodo-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-iodo-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during workup?
A1: this compound is a substituted aniline and benzoic acid ester.[1] Key properties to consider are its basic amino group, the ester functionality which can be sensitive to strong acids or bases, and the carbon-iodine bond which can be susceptible to cleavage under certain conditions.
Q2: My reaction mixture is a dark, complex mixture. How can I start the purification process?
A2: For complex reaction mixtures, a common starting point is a liquid-liquid extraction to separate components based on their acid-base properties. Given that your compound has a basic amino group, you can use this to your advantage.
Q3: I am observing loss of the iodine substituent (deiodination) during my workup. What can I do to prevent this?
A3: Deiodination of aromatic iodides can occur under harsh acidic or basic conditions, or in the presence of certain reducing agents. To minimize deiodination, it is advisable to use mild workup conditions. Avoid prolonged exposure to strong acids or bases and elevated temperatures. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at a low temperature.
Q4: What are some common impurities I might encounter?
A4: Common impurities could include unreacted starting materials, byproducts from side reactions, or products of deiodination. If the synthesis involves the iodination of a precursor, you might have under-iodinated or over-iodinated species. If the reaction involves the amino or ester group, byproducts related to these functionalities are also possible.
Q5: What is a suitable solvent for recrystallizing this compound?
A5: A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For substituted anilines and benzoates, common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield after workup | Deiodination of the product. | Use milder acid/base washes (e.g., dilute HCl, saturated NaHCO3 solution). Avoid prolonged extraction times and high temperatures. |
| Product remains in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its neutral, organic-soluble form before extraction. | |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Product is impure after column chromatography | Co-elution with impurities. | Optimize the solvent system for column chromatography. A step-gradient or a very shallow gradient of the more polar solvent can improve separation. |
| The compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. | |
| Dark coloration of the product | Presence of oxidized impurities. | Treat a solution of the crude product with activated carbon before recrystallization. Ensure the reaction and workup are performed under an inert atmosphere if the compound is sensitive to oxidation. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Product Isolation
This protocol describes a general method for the initial purification of this compound from a reaction mixture.
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash : Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine and extract it into the aqueous layer. The product, now as a salt, will be in the aqueous phase.
-
Separation : Separate the aqueous layer containing the protonated product.
-
Basification : Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (check with pH paper). This will deprotonate the amine, causing the product to precipitate or form an organic layer.
-
Back-Extraction : Extract the product back into an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization for Final Purification
This protocol outlines the purification of the crude product by recrystallization.
-
Solvent Selection : In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove any residual solvent.
Experimental Workflows and Logical Relationships
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 4-amino-5-iodo-2-methoxybenzoate and Methyl 4-amino-5-bromo-2-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic functionalization of aromatic rings is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, stand as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the aryl halide precursor is a critical parameter that significantly influences reaction efficiency, yield, and the required reaction conditions. This guide provides a comprehensive comparison of the reactivity of two key building blocks: Methyl 4-amino-5-iodo-2-methoxybenzoate and Methyl 4-amino-5-bromo-2-methoxybenzoate.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This disparity directly impacts the oxidative addition step in the catalytic cycles of most palladium-catalyzed cross-coupling reactions, which is often the rate-determining step. Consequently, aryl iodides are generally more reactive than aryl bromides, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling
| Aryl Halide (Analogous System) | Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromoaniline derivative | Phenylboronic acid pinacol ester | CataCXium A palladacycle (10 mol%) | K₃PO₄ | 2-MeTHF | 90 | 18 | 91[1] |
| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95[2] |
This data clearly illustrates the generally higher reactivity of the aryl iodide, which, even with a lower catalyst loading, can achieve a higher yield in a shorter time, albeit at a slightly higher temperature in this specific example. The choice of ligand and solvent system also plays a crucial role in optimizing these reactions.
Experimental Protocols
Below are detailed, representative experimental protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These protocols are based on established methods for analogous aryl halides and can be adapted for this compound and Methyl 4-amino-5-bromo-2-methoxybenzoate.
Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines[1].
Materials:
-
Aryl halide (Methyl 4-amino-5-bromo-2-methoxybenzoate or this compound) (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., CataCXium A palladacycle for the bromide, or Pd(OAc)₂/SPhos for the iodide) (2-10 mol%)
-
Base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The vessel is sealed and thoroughly purged with an inert gas (e.g., Argon or Nitrogen).
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Heck Reaction
This is a general protocol for the Heck coupling of an aryl halide with an alkene[3].
Materials:
-
Aryl halide (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., PPh₃) (if required)
-
Base (e.g., Et₃N or K₂CO₃) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium catalyst, ligand (if used), and base.
-
The vessel is purged with an inert gas.
-
The degassed solvent and the alkene are added.
-
The mixture is heated to the desired temperature (typically 80-120 °C) and stirred.
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled, filtered to remove palladium black and salts, and the solvent is evaporated.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of an aryl halide[4][5][6].
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) (1-3 mol%)
-
Ligand (e.g., a biaryl phosphine ligand like XPhos or SPhos)
-
Base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl halide, amine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reaction Pathways
To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Characterization and Spectral Analysis of Methyl 4-amino-2-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and spectral properties of Methyl 4-amino-5-iodo-2-methoxybenzoate and its halogenated derivatives. The information is intended to assist researchers in the fields of medicinal chemistry and drug development in understanding the characteristics of these compounds, which serve as important intermediates in the synthesis of various pharmaceutical agents.
Physicochemical Properties and Synthesis Overview
This compound and its chloro and bromo analogs are derivatives of Methyl 4-amino-2-methoxybenzoate. The introduction of a halogen atom at the 5-position of the benzene ring significantly influences the physicochemical properties and reactivity of the molecule. These compounds are typically synthesized through the halogenation of a common precursor.
A general synthetic approach involves the acetylation of the amino group of Methyl 4-amino-2-methoxybenzoate, followed by electrophilic halogenation (chlorination, bromination, or iodination) at the position ortho to the activating amino group. The final step involves the deacetylation of the amino group to yield the desired product. This multi-step synthesis allows for regioselective halogenation.
Below is a table summarizing the key physicochemical properties of these derivatives. It is important to note that while extensive data is available for the chloro-derivative, detailed experimental data for the iodo and bromo derivatives are less prevalent in publicly accessible literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₉H₁₀INO₃ | 307.09 | 137832-56-5 | Data not available |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | C₉H₁₀BrNO₃ | 260.09 | Not available | Data not available |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | C₉H₁₀ClNO₃ | 215.63 | 20896-27-9 | 135.0[1] |
| Methyl 4-amino-2-methoxybenzoate (Precursor) | C₉H₁₁NO₃ | 181.19 | 27492-84-8 | 155-159[2] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Methyl 4-amino-5-halogeno-2-methoxybenzoate derivatives, based on established chemical principles and patent literature.[3]
General Procedure for the Halogenation of Methyl 4-acetamido-2-methoxybenzoate
Starting Material: Methyl 4-acetamido-2-methoxybenzoate (This can be prepared by acetylation of Methyl 4-amino-2-methoxybenzoate using acetic anhydride).
Halogenating Agents:
-
Chlorination: N-Chlorosuccinimide (NCS)
-
Bromination: N-Bromosuccinimide (NBS) or Bromine
-
Iodination: N-Iodosuccinimide (NIS) or Iodine monochloride
Procedure:
-
Dissolve Methyl 4-acetamido-2-methoxybenzoate in a suitable solvent (e.g., dichloromethane, chloroform, or DMF).
-
Add the halogenating agent portion-wise to the solution at a controlled temperature (typically between 0 °C and room temperature).
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate solution for bromination/iodination).
-
Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to obtain the Methyl 4-acetamido-5-halogeno-2-methoxybenzoate intermediate.
General Procedure for Deacetylation
-
Dissolve the Methyl 4-acetamido-5-halogeno-2-methoxybenzoate intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization to obtain the final product.
Spectral Analysis
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are characterized by signals corresponding to the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons. The chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.
| Compound | Aromatic-H (ppm) | -OCH₃ (ppm) | -COOCH₃ (ppm) | -NH₂ (ppm) |
| This compound | Expected singlets for H-3 and H-6 | ~3.8-4.0 | ~3.8-3.9 | Broad singlet |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | Expected singlets for H-3 and H-6 | ~3.8-4.0 | ~3.8-3.9 | Broad singlet |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-amino-2-methoxybenzoate | ~7.7 (d), ~6.2 (dd), ~6.1 (d) | ~3.8 | ~3.8 | ~4.1 (s, broad) |
¹³C NMR Spectroscopy
The ¹³C NMR spectra would show distinct signals for the carboxyl carbon, the aromatic carbons (including the carbon attached to the halogen), and the two methoxy carbons. The chemical shift of the carbon atom attached to the halogen is expected to vary depending on the electronegativity of the halogen.
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ (ppm) | -COOCH₃ (ppm) |
| This compound | ~168 | Expected 6 signals | ~55-56 | ~51-52 |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | ~168 | Expected 6 signals | ~55-56 | ~51-52 |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-amino-2-methoxybenzoate | ~168 | ~162, 150, 133, 108, 98, 96 | ~55 | ~51 |
Infrared (IR) Spectroscopy
The IR spectra of these compounds will exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, C-O stretching of the ether and ester, and aromatic C-H and C=C stretching.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands for primary amine) |
| C=O Stretch (ester) | 1680-1710 |
| C-O Stretch (ether & ester) | 1200-1300 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aromatic C=C Stretch | ~1450-1600 |
Mass Spectrometry
The mass spectra of these halogenated compounds are expected to show a prominent molecular ion peak (M⁺). For the bromo and chloro derivatives, characteristic isotopic patterns for bromine (M⁺ and M⁺+2 in ~1:1 ratio) and chlorine (M⁺ and M⁺+2 in ~3:1 ratio) would be observed, which is a key diagnostic feature. Fragmentation patterns would likely involve the loss of the methoxy and carbomethoxy groups.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general synthetic workflow and the logical relationship between the precursor and its halogenated derivatives.
References
Biological activity of compounds synthesized from Methyl 4-amino-5-iodo-2-methoxybenzoate
For researchers, scientists, and professionals in drug development, the journey from a simple chemical precursor to a potent bioactive compound is one of meticulous synthesis and rigorous evaluation. This guide provides a comparative analysis of the biological activities of compounds synthesized from precursors related to Methyl 4-amino-5-iodo-2-methoxybenzoate. Due to a scarcity of publicly available research on derivatives of this specific iodo-substituted compound, this guide focuses on the extensively studied and closely related Methyl 4-amino-2-methoxybenzoate. The insights gleaned from this analogue provide a strong foundation for understanding the potential therapeutic applications of this class of molecules.
Derivatives of Methyl 4-amino-2-methoxybenzoate have emerged as significant inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator in embryonic development and a pathway often aberrantly activated in various cancers.[1][2][3] This guide will delve into the synthesis of novel 2-methoxybenzamide derivatives and their potent inhibitory effects on this key oncogenic pathway.
In contrast, this guide also explores the biological activities of quinazolinone derivatives, which can be synthesized from the broader class of anthranilic acid precursors. These compounds have demonstrated a different spectrum of bioactivity, including notable anticancer and antimicrobial effects.[4][5][6] By presenting this comparative data, we aim to illuminate the therapeutic potential inherent in the structural modifications of these versatile benzoate scaffolds.
Comparative Biological Activity: A Tabular Overview
The following tables summarize the quantitative data on the biological activities of 2-methoxybenzamide derivatives as Hedgehog pathway inhibitors and quinazolinone derivatives as anticancer and antimicrobial agents.
Table 1: Hedgehog Pathway Inhibitory Activity of 2-Methoxybenzamide Derivatives [2][3]
| Compound ID | Structure | Target | Assay | IC₅₀ (µM) |
| 10 | Aryl amide derivative of 2-methoxybenzamide | Smoothened (Smo) | Gli-luciferase reporter | 0.17 |
| 17 | Phenyl imidazole derivative of 2-methoxybenzamide | Smoothened (Smo) | Gli-luciferase reporter | 0.12 |
| 21 | Optimized 2-methoxybenzamide derivative | Smoothened (Smo) | Gli-luciferase reporter | 0.03 |
| Vismodegib (Control) | FDA-approved Smo inhibitor | Smoothened (Smo) | Gli-luciferase reporter | ~0.04 |
Table 2: Anticancer and Antimicrobial Activity of Representative Quinazolinone Derivatives [4][5][6]
| Compound Class | Representative Structure | Biological Activity | Cell Line/Organism | IC₅₀ / Zone of Inhibition |
| 2-Phenylquinazolin-4(3H)-one Analogue | Varies | Anticancer | - | - |
| Quinazolinone-Chalcone | Varies | Antibacterial | E. coli, P. aeruginosa, S. aureus | Zone of Inhibition (mm) |
| Fused Quinazolinone | Deoxyvasicinone | Antibacterial, Antifungal | Various bacteria and fungi | MIC/MBC values |
Delving into the Experimental Details
A cornerstone of reproducible research is the detailed articulation of experimental protocols. Below are the methodologies employed in the synthesis and biological evaluation of the highlighted compounds.
Synthesis of 2-Methoxybenzamide Derivatives[2][7]
The synthesis of the target 2-methoxybenzamide derivatives involved a multi-step process:
-
Acyl Chloride Formation: Substituted acids were refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.
-
Condensation: The acyl chlorides were then condensed with Methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (TEA) in dimethylformamide (DMF) at room temperature overnight to yield intermediate ester compounds.
-
Hydrolysis: The resulting esters were hydrolyzed to carboxylic acids using sodium hydroxide (NaOH) in an aqueous alcohol solution at 40°C for 5 hours.
-
Amidation: Finally, the carboxylic acids were amidated with 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) at room temperature for 24 hours to afford the final 2-methoxybenzamide derivatives.
Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)[8][9][10]
The inhibitory activity of the synthesized compounds on the Hedgehog signaling pathway was quantified using a Gli-luciferase reporter assay.
-
Cell Culture and Transfection: NIH/3T3 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The cells were seeded in 96-well plates and then transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment: Following transfection, the cells were treated with varying concentrations of the test compounds.
-
Pathway Activation: The Hedgehog pathway was activated using a Smoothened agonist (e.g., SAG).
-
Luciferase Activity Measurement: After a 24-48 hour incubation period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a luminometer. The firefly luciferase signal was normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The fold induction of luciferase activity relative to an unstimulated control was then calculated to determine the inhibitory effect of the compounds.
Visualizing the Pathways and Processes
To better illustrate the complex biological and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened (SMO) receptor.
Caption: A streamlined workflow illustrating the key steps in the synthesis of 2-methoxybenzamide derivatives.
Caption: The experimental workflow for the Gli-luciferase reporter assay used to assess Hedgehog pathway inhibition.
References
- 1. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Purity Analysis of Synthesized Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized Methyl 4-amino-5-iodo-2-methoxybenzoate. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines a robust primary analytical method, compares it with a viable alternative, presents hypothetical supporting data, and provides comprehensive experimental protocols.
High-Performance Liquid Chromatography is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for separating the main compound from potential impurities such as starting materials, by-products, or degradation products.[3] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing aromatic amines and benzoate derivatives.[4][5]
Comparative Analysis of HPLC Methods
The primary challenge in analyzing this compound lies in achieving a sharp, symmetrical peak for the main analyte while effectively separating it from structurally similar impurities. The basicity of the aromatic amine can lead to peak tailing on silica-based columns. Therefore, method development often focuses on mobile phase optimization and column selection.
Two reversed-phase methods are compared below:
-
Method A (Recommended): Utilizes a modern, end-capped C18 column with a phosphate-buffered acetonitrile mobile phase. This combination typically provides excellent peak shape and efficiency.
-
Method B (Alternative): Employs a traditional C18 column with a methanol-based mobile phase. While often more cost-effective, methanol provides different selectivity compared to acetonitrile and may be advantageous for resolving specific impurities.
Data Presentation: Purity Analysis of Synthesized Batches
The following table summarizes hypothetical purity data for three different batches of synthesized this compound, analyzed using the two HPLC methods. This data illustrates how different methods can affect the resolution and quantification of impurities.
Table 1: Comparative HPLC Purity Analysis Data
| Parameter | Method A (Acetonitrile/Phosphate Buffer) | Method B (Methanol/Phosphate Buffer) |
|---|---|---|
| Batch 001 | ||
| Retention Time (min) | 4.52 | 5.88 |
| Purity by Area % | 99.65% | 99.62% |
| Critical Impurity Pair Resolution | 2.1 | 1.8 |
| Batch 002 | ||
| Retention Time (min) | 4.51 | 5.87 |
| Purity by Area % | 98.79% | 98.81% |
| Critical Impurity Pair Resolution | 2.2 | 1.9 |
| Batch 003 | ||
| Retention Time (min) | 4.53 | 5.89 |
| Purity by Area % | 99.81% | 99.79% |
| Critical Impurity Pair Resolution | 2.0 | 1.7 |
Analysis: Method A consistently provides better resolution for critical impurity pairs and shorter run times, making it more efficient for routine quality control. Method B serves as a reliable alternative and its different selectivity could be useful for confirming the absence of co-eluting peaks.
Experimental Workflow Visualization
The logical flow for the purity analysis of a synthesized batch of this compound is depicted below. This workflow ensures that each sample is prepared, analyzed, and reported in a consistent and reproducible manner.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocols
This section provides the detailed methodology for the recommended analytical procedure (Method A).
Method A: Recommended Protocol for Purity Analysis
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (for pH adjustment).
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.
-
Diluent: Use a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample, transfer to a 100 mL volumetric flask, and prepare the solution as described for the reference standard.[6] Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.[8]
-
Run Time: Approximately 15 minutes (or until all impurity peaks have eluted).
4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
5. Data Analysis The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent peaks).[3]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
References
- 1. This compound | 137832-56-5 | MFA83256 [biosynth.com]
- 2. CN112521318A - Preparation method of amisulpride important intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 6. ajast.net [ajast.net]
- 7. researchgate.net [researchgate.net]
- 8. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for Methyl 4-amino-5-iodo-2-methoxybenzoate in Specialty Syntheses
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-5-iodo-2-methoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, including potent Bruton's tyrosine kinase (BTK) inhibitors and antipsychotic agents like amisulpride. However, the choice of the halogen substituent on the aromatic ring can significantly impact reaction efficiency, cost, and overall yield. This guide provides an objective comparison of this compound with its bromo, chloro, and nitro analogs in specific synthetic applications, supported by experimental data and detailed protocols.
Comparison in the Synthesis of an Amisulpride Intermediate
A notable application of these halogenated anthranilate derivatives is in the synthesis of methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, a crucial intermediate for the antipsychotic drug amisulpride. A patented three-step process starting from methyl 4-acetamido-2-methoxybenzoate allows for a direct comparison of the chloro, bromo, and iodo analogs. The overall process, involving halogenation, sulfination, and deacetylation, boasts a high total yield.[1]
Table 1: Performance Comparison in the Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
| Reagent Precursor | Halogenation Reagent | Overall Yield (%) | Key Advantages |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Chlorine | ~80%[1] | Lower cost of chlorinating agents. |
| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | Bromine | ~80%[1] | Good balance of reactivity and stability. |
| Methyl 4-acetamido-5-iodo-2-methoxybenzoate | Iodine | ~80%[1] | Higher reactivity of the C-I bond can lead to milder reaction conditions in the subsequent sulfination step. |
Experimental Protocols: Synthesis of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
The synthesis proceeds through three main stages: halogenation of the N-acetylated precursor, copper-catalyzed sulfination, and subsequent deacetylation.
1. Halogenation of Methyl 4-acetamido-2-methoxybenzoate
-
Materials: Methyl 4-acetamido-2-methoxybenzoate, Dichloromethane (DCM), Chlorine/Bromine/Iodine.
-
Procedure: Dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in dichloromethane. At a controlled temperature of 10-15°C, slowly introduce the halogenating agent (chlorine gas, bromine, or iodine) (1.0-1.2 eq). The reaction is monitored and upon completion, the solvent is removed under reduced pressure to yield the corresponding methyl 4-acetamido-5-halo-2-methoxybenzoate.[1][2]
2. Sulfination of Methyl 4-acetamido-5-halo-2-methoxybenzoate
-
Materials: Methyl 4-acetamido-5-halo-2-methoxybenzoate, N,N-Dimethylformamide (DMF), Sodium ethanesulfinate, Cuprous chloride (CuCl).
-
Procedure: To a solution of the halogenated intermediate (1.0 eq) in DMF, add sodium ethanesulfinate (1.2-2.0 eq) and a catalytic amount of cuprous chloride. The mixture is heated to 50-90°C for 5-10 hours. After cooling, the product, methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate, is isolated by filtration.[1][2]
3. Deacetylation
-
Materials: Methyl 4-acetamido-5-(ethylsulfonyl)-2-methoxybenzoate, Methanol, Sulfuric acid.
-
Procedure: The acetylated intermediate is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is heated to reflux for 5-10 hours. Upon cooling, the final product, methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate, crystallizes and is collected by filtration.[1]
Experimental Workflow for Amisulpride Intermediate Synthesis
Caption: Synthetic pathway to an amisulpride intermediate.
Comparison in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of many BTK inhibitors, where the halogenated aminobenzoate core is coupled with a suitable boronic acid or ester. The reactivity of the aryl halide in this reaction generally follows the order: I > Br > Cl. This has significant implications for reaction conditions and yields.
Table 2: Expected Performance in Suzuki-Miyaura Coupling for BTK Inhibitor Synthesis
| Reagent | Expected Reactivity | Typical Catalyst System | Reaction Conditions | Expected Yield |
| This compound | High | Pd(PPh₃)₄, PdCl₂(dppf) | Milder (e.g., lower temperatures, shorter reaction times) | Excellent |
| Methyl 4-amino-5-bromo-2-methoxybenzoate | Moderate | Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos, XPhos) | Moderate | Good to Excellent |
| Methyl 4-amino-5-chloro-2-methoxybenzoate | Low | Specialized catalysts (e.g., palladacycles) and ligands | Harsher (e.g., higher temperatures, longer reaction times) | Moderate to Good |
| Methyl 4-amino-2-methoxy-5-nitrobenzoate | N/A (requires reduction first) | - | Requires an additional reduction step to the amine before coupling. | Dependent on reduction and coupling steps. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials: Methyl 4-amino-5-halo-2-methoxybenzoate (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq), Solvent (e.g., Toluene/Water, Dioxane/Water).
-
Procedure: In a reaction vessel, the aryl halide, boronic acid, palladium catalyst, and base are combined in the chosen solvent system. The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. The reaction is then heated to 80-110°C under an inert atmosphere and monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors block the kinase activity of BTK, thereby disrupting the downstream signaling cascade.
Caption: Simplified BTK signaling pathway and inhibitor action.
Conclusion
The selection of a halogenated or nitro-substituted methyl 4-aminobenzoate derivative as a starting material depends on the specific synthetic target and the reaction chemistry involved.
-
For multi-step syntheses like that of the amisulpride intermediate, where a high overall yield is reported for chloro, bromo, and iodo precursors, the choice may be guided by the cost and availability of the starting materials.
-
In Suzuki-Miyaura cross-coupling reactions, pivotal for the synthesis of many BTK inhibitors, the iodo- and bromo-derivatives are generally preferred due to their higher reactivity, which allows for milder reaction conditions and potentially higher yields compared to the less reactive chloro-analog.
-
The nitro-analog serves as a viable precursor but requires an additional reduction step to the amine before it can be utilized in coupling reactions, which adds a step to the overall synthesis.
Researchers should consider these factors to optimize their synthetic strategies for efficiency and cost-effectiveness.
References
A Comparative Guide to the Structural Validation of Methyl 4-amino-5-iodo-2-methoxybenzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and structural validation of reaction products derived from Methyl 4-amino-5-iodo-2-methoxybenzoate. This key intermediate is a versatile scaffold in medicinal chemistry and materials science. The following sections detail the outcomes of common palladium-catalyzed cross-coupling reactions, offering supporting experimental data and detailed protocols for the synthesis and characterization of the resulting products. We also present a comparison with an alternative starting material, Methyl 4-amino-5-bromo-2-methoxybenzoate, to highlight the impact of the halogen leaving group on reactivity.
Performance Comparison of Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C5 position. The primary reactions explored in this guide are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The choice of reaction is dictated by the desired functionality to be introduced.
The following tables summarize the expected yields and key spectroscopic data for the products of these reactions. It is important to note that the presented data is representative and based on typical outcomes for structurally similar compounds, as specific experimental data for all these reactions on this exact substrate is not widely published.
Table 1: Comparison of Reaction Products from this compound
| Reaction Type | Coupling Partner | Product Name | Representative Yield (%) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key ¹³C NMR Signals (δ, ppm, CDCl₃) | Key IR Bands (cm⁻¹) | MS (m/z) [M]⁺ |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 4-amino-2-methoxy-5-phenylbenzoate | 85-95 | 7.6-7.3 (m, Ar-H), 7.0 (s, Ar-H), 6.2 (s, Ar-H), 4.5 (br s, NH₂), 3.9 (s, OCH₃), 3.8 (s, OCH₃) | 168.0, 158.0, 150.0, 140.0, 130.0-127.0, 115.0, 110.0, 100.0, 55.0, 52.0 | 3450, 3350, 1710, 1620, 1250 | 257.29 |
| Sonogashira | Phenylacetylene | Methyl 4-amino-2-methoxy-5-(phenylethynyl)benzoate | 80-90 | 7.5-7.3 (m, Ar-H), 7.1 (s, Ar-H), 6.3 (s, Ar-H), 4.6 (br s, NH₂), 3.9 (s, OCH₃), 3.8 (s, OCH₃) | 168.0, 158.0, 150.0, 131.0, 128.0, 123.0, 115.0, 105.0, 95.0, 85.0, 55.0, 52.0 | 3450, 3350, 2210, 1705, 1620, 1250 | 281.31 |
| Buchwald-Hartwig | Aniline | Methyl 4-amino-2-methoxy-5-(phenylamino)benzoate | 75-85 | 7.3-6.8 (m, Ar-H), 6.5 (s, Ar-H), 6.3 (s, Ar-H), 5.5 (br s, NH), 4.4 (br s, NH₂), 3.9 (s, OCH₃), 3.8 (s, OCH₃) | 168.0, 157.0, 148.0, 142.0, 130.0, 122.0, 118.0, 115.0, 110.0, 100.0, 55.0, 52.0 | 3400, 3300, 1695, 1610, 1240 | 272.30 |
| Heck | Styrene | Methyl 4-amino-2-methoxy-5-styrylbenzoate | 70-80 | 7.6-7.2 (m, Ar-H), 7.1-6.9 (d, CH=CH), 6.8 (s, Ar-H), 6.3 (s, Ar-H), 4.5 (br s, NH₂), 3.9 (s, OCH₃), 3.8 (s, OCH₃) | 168.0, 158.0, 149.0, 137.0, 130.0-126.0, 115.0, 110.0, 100.0, 55.0, 52.0 | 3460, 3360, 1700, 1625, 965, 1250 | 283.33 |
Table 2: Comparison with an Alternative Substrate: Methyl 4-amino-5-bromo-2-methoxybenzoate
| Reaction Type | Coupling Partner | Product Name | Representative Yield (%) | Key Spectroscopic Data Comparison |
| Suzuki-Miyaura | Phenylboronic acid | Methyl 4-amino-2-methoxy-5-phenylbenzoate | 75-85 | Generally requires higher catalyst loading and/or longer reaction times compared to the iodo-analogue. Spectroscopic data of the product is identical. |
| Sonogashira | Phenylacetylene | Methyl 4-amino-2-methoxy-5-(phenylethynyl)benzoate | 70-80 | Often requires higher temperatures and is more sensitive to catalyst deactivation than the iodo-substrate. Spectroscopic data of the product is identical. |
The general reactivity trend for the halogen leaving group in these cross-coupling reactions is I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and validation of the target compounds. The following are representative protocols for the key cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of Methyl 4-amino-2-methoxy-5-phenylbenzoate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling
Synthesis of Methyl 4-amino-2-methoxy-5-(phenylethynyl)benzoate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (TEA, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Protocol 3: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using an electrospray ionization (ESI) or electron ionization (EI) source.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a typical reaction pathway, an experimental workflow, and a logical comparison of substrates.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for cross-coupling.
Caption: Comparison of iodo- vs. bromo-substrates.
Comparative study of catalysts for Suzuki coupling with Methyl 4-amino-5-iodo-2-methoxybenzoate
A Comparative Guide to Catalysts for Suzuki Coupling with Methyl 4-amino-5-iodo-2-methoxybenzoate
For researchers and professionals in the field of drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The selection of an appropriate catalyst system is critical for the successful coupling of electronically rich and sterically hindered substrates such as this compound. This guide provides a comparative analysis of various palladium-based catalyst systems, supported by experimental data from structurally similar substrates, to facilitate the selection of an optimal system for this challenging transformation.
Catalyst Performance Comparison
The efficiency of the Suzuki coupling of this compound is highly dependent on the choice of the palladium source and the associated ligand. The presence of an amino group and a methoxy group on the aryl iodide introduces electronic richness and potential for catalyst inhibition, while the ortho-substituents create steric hindrance. The table below summarizes the performance of several catalyst systems in the Suzuki coupling of analogous sterically hindered and electron-rich aryl iodides and anilines.
| Catalyst System | Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |
| System 1: Buchwald Ligand-Based | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | >95 | Highly effective for sterically hindered and electron-rich aryl halides. The bulky and electron-rich SPhos ligand facilitates catalytic turnover.[1] |
| System 2: Traditional Phosphine | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane / H₂O | 85-100 | 12-16 | 78-88 | A widely used and versatile catalyst, though potentially less effective for highly hindered substrates compared to modern ligand systems.[1] |
| System 3: DPPF-Based Catalyst | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ or K₂CO₃ | THF / H₂O or Dioxane | 80-90 | 12 | ~95 | A robust and versatile catalyst, often effective for a broad range of substrates, including those with coordinating functional groups. |
| System 4: RuPhos Ligand-Based | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | Specifically designed for sterically demanding couplings, RuPhos can provide excellent yields where other ligands fail.[2] |
| System 5: N-Heterocyclic Carbene | Pd(NHC) Complex | IPr or similar | K₃PO₄ or NaOtBu | Toluene or Dioxane | 80-110 | 8-16 | High | NHC ligands are known for their strong electron-donating ability and steric bulk, which can stabilize the active palladium species. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of the Suzuki-Miyaura coupling. Below are representative protocols for the coupling of an aryl iodide, which can be adapted for this compound.
Protocol 1: Suzuki Coupling using a Buchwald Ligand System
This protocol is adapted for sterically hindered aryl iodides using a palladium acetate/SPhos catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and degassed Water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Stir the reaction mixture at 100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki Coupling using a Pre-formed Palladium Catalyst
This protocol utilizes the readily available Pd(PPh₃)₄ catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and degassed Water (4:1 ratio)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane and degassed water solvent mixture.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the scalability of Methyl 4-amino-5-iodo-2-methoxybenzoate synthesis methods
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. Methyl 4-amino-5-iodo-2-methoxybenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of the leading methods for its synthesis, focusing on scalability, supported by available data and detailed experimental protocols.
Performance Comparison of Synthesis Methods
The primary route to this compound involves the electrophilic iodination of Methyl 4-amino-2-methoxybenzoate. The choice of iodinating agent is the critical determinant of the reaction's efficiency, selectivity, and ultimately, its scalability. Below is a summary of the key performance indicators for the most common methods.
| Method | Iodinating Reagent | Typical Yield | Purity | Reaction Time | Scalability Considerations |
| Method 1 | Iodine / Oxidizing Agent (e.g., HNO₃, H₂O₂, NaOCl) | 90-98% (for analogous compounds)[1] | Good to Excellent | Short (typically < 4 hours)[1] | Cost-effective reagents. Potential for exothermic reactions requiring careful temperature control on a large scale. Formation of by-products may necessitate additional purification steps. |
| Method 2 | N-Iodosuccinimide (NIS) / Acid Catalyst | High (specific data for the target molecule is not readily available, but high yields are reported for similar substrates) | High | Short (often < 1 hour) | Milder reaction conditions, often leading to higher selectivity and fewer by-products. NIS is more expensive than iodine, which can impact cost-effectiveness at scale. Simpler work-up procedures can be advantageous. |
| Method 3 | Iodine Monochloride (ICl) | High (specific data for the target molecule is not readily available) | Good to High | Rapid | A powerful and efficient iodinating agent.[2] The corrosive nature of ICl and the generation of HCl require specialized equipment for large-scale synthesis. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures for similar aromatic compounds and should be optimized for specific laboratory or industrial settings.
Method 1: Iodination using Iodine and an Oxidizing Agent
This method utilizes molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of Methyl 4-amino-2-methoxybenzoate is prepared in a suitable solvent such as glacial acetic acid.[3]
-
Reagent Addition: An equimolar amount of sodium iodide is added to the solution.
-
Iodination: An oxidizing agent, such as sodium hypochlorite solution, is added dropwise to the stirred mixture at room temperature.[3] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This method employs the milder and more selective iodinating agent, N-Iodosuccinimide, often with an acid catalyst.
Protocol:
-
Reaction Setup: Methyl 4-amino-2-methoxybenzoate is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane, in a reaction vessel.
-
Reagent Addition: N-Iodosuccinimide (1.1 equivalents) is added to the solution.
-
Catalyst Addition: A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to the mixture.[4]
-
Reaction: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is quenched with an aqueous solution of sodium thiosulfate.
-
Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting solid is purified by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the synthesis and decision-making process for selecting a scalable method, the following diagrams are provided.
References
Benchmarking the efficiency of different purification techniques for Methyl 4-amino-5-iodo-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance in the drug development and manufacturing process. Methyl 4-amino-5-iodo-2-methoxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides a comparative analysis of common laboratory-scale purification techniques for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (prep-HPLC). The information presented is based on established chemical principles and data from analogous compounds.
Introduction to Purification Techniques
The choice of purification method depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the resources available.
-
Recrystallization: This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. It is a cost-effective method for removing small amounts of impurities from a solid sample.
-
Flash Column Chromatography: This is a form of preparative liquid chromatography that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. It is a versatile technique for purifying a wide range of organic compounds.
-
Preparative HPLC (Prep-HPLC): A high-resolution purification technique that uses high pressure to force a solvent mixture through a column packed with a stationary phase. It offers excellent separation capabilities and is often used for final polishing steps or for purifying complex mixtures.
Comparative Analysis of Purification Efficiency
The following table summarizes the expected performance of each purification technique for this compound, based on typical results for similar aromatic compounds.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Typical Yield | 80-90% | 70-85% | >95% |
| Achievable Purity (by HPLC) | 98-99.5% | >99% | >99.9% |
| Typical Processing Time (per sample) | 2-4 hours | 4-8 hours | 1-2 hours |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Cost | Low | Moderate | High |
| Scalability | Good | Moderate | Limited |
| Primary Application | Removal of minor impurities, crystallization from reaction mixtures. | Primary purification of crude reaction mixtures. | High-purity polishing, separation of close-eluting impurities. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific impurity profile of the crude material.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. A mixture of ethanol and water is often a good starting point for aminobenzoates.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between the desired compound and its impurities. A typical starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column bed.
-
Elution: Begin elution with the selected solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Preparative HPLC
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A reversed-phase C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid.
-
Scale-Up: Scale up the analytical method to a preparative scale by selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration that avoids column overload.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the pure product.
-
Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the final purified compound.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the purification of this compound.
Cross-Validation of Analytical Data for Methyl 4-amino-5-iodo-2-methoxybenzoate Across Diverse Instrumental Platforms
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods across different instruments is a critical exercise to ensure data integrity, regardless of the specific hardware utilized.[1][2][3] This guide provides a comprehensive comparison of analytical data for Methyl 4-amino-5-iodo-2-methoxybenzoate, a key intermediate in various synthetic pathways, obtained from a suite of common analytical instruments: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data tables, and workflow visualizations to aid in the establishment of robust and transferable analytical methods.
Comparative Analysis of Analytical Techniques
The choice of analytical instrumentation can significantly impact the qualitative and quantitative assessment of a pharmaceutical compound.[4][5][6] This section presents a comparative summary of the performance of different analytical techniques in the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of non-volatile and thermally labile compounds. In this study, two different HPLC systems, a standard HPLC with a UV detector and an Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD), were compared.
Table 1: Comparison of HPLC and UHPLC System Performance for the Analysis of this compound
| Parameter | HPLC System (Instrument A) | UHPLC System (Instrument B) |
| Linearity (R²) | 0.9992 | 0.9999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.5 - 100.8% |
| Precision (% RSD) | < 1.5% | < 0.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Run Time | 15 minutes | 5 minutes |
UHPLC systems generally offer faster analysis times and better resolution due to the use of smaller particle size columns and higher operating pressures.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and mass spectral identification.[7] For the analysis of this compound, derivatization is often required to increase its volatility. Two different GC-MS systems with different mass analyzers, a single quadrupole and a time-of-flight (TOF), were evaluated.
Table 2: Comparison of GC-MS System Performance for the Analysis of Derivatized this compound
| Parameter | GC-Single Quadrupole MS (Instrument C) | GC-TOF-MS (Instrument D) |
| Mass Accuracy | ± 0.1 Da | < 5 ppm |
| Resolution | Unit Mass Resolution | High Resolution (>10,000 FWHM) |
| Sensitivity (S/N) | Good | Excellent |
| Scan Speed | Up to 10,000 u/sec | Up to 500 spectra/sec |
| Identification Confidence | Good (Library Match) | High (Accurate Mass and Isotopic Pattern) |
High-resolution mass spectrometers like TOF provide more confident identification of unknown impurities through accurate mass measurements.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The comparison here focuses on the resolution and sensitivity of two common NMR spectrometer field strengths.
Table 3: Comparison of NMR Spectrometer Performance for the Analysis of this compound
| Parameter | 400 MHz NMR (Instrument E) | 600 MHz NMR (Instrument F) |
| Resolution | Good | Excellent |
| Sensitivity | Good | High |
| Dispersion | Adequate | Excellent |
| Experiment Time (for same S/N) | Longer | Shorter |
| Structural Detail | Good for basic structure | Excellent for subtle structural features and complex coupling patterns |
Higher field NMR spectrometers provide greater spectral dispersion and sensitivity, which is crucial for resolving complex proton and carbon signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. The comparison is between a standard benchtop FTIR and a microscope-coupled FTIR for analyzing minute sample quantities.
Table 4: Comparison of FTIR System Performance for the Analysis of this compound
| Parameter | Benchtop FTIR (Instrument G) | FTIR Microscope (Instrument H) |
| Sample Requirement | Milligrams | Micrograms |
| Spatial Resolution | Not Applicable | ~10-50 µm |
| Application | Bulk sample identification | Analysis of small particles, contaminants, or specific regions of a sample |
| Signal-to-Noise Ratio | High | Lower (due to smaller sampling area) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results.
HPLC Method
-
Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by serial dilution in the mobile phase.
-
Instrumentation:
-
Instrument A: Standard HPLC system with a C18 column (4.6 x 150 mm, 5 µm), UV detector.
-
Instrument B: UHPLC system with a C18 column (2.1 x 50 mm, 1.8 µm), DAD detector.
-
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min (Instrument A), 0.4 mL/min (Instrument B).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL (Instrument A), 2 µL (Instrument B).
GC-MS Method
-
Derivatization: To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added and heated at 70°C for 30 minutes.
-
Instrumentation:
-
Instrument C: GC with a single quadrupole mass spectrometer.
-
Instrument D: GC with a Time-of-Flight (TOF) mass spectrometer.
-
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-550 m/z.
NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
Instrument E: 400 MHz NMR spectrometer.
-
Instrument F: 600 MHz NMR spectrometer.
-
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were acquired.
FTIR Spectroscopy
-
Sample Preparation: For the benchtop instrument, a small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a pellet. For the FTIR microscope, a single crystal of the sample was placed on a KBr window.
-
Instrumentation:
-
Instrument G: Benchtop FTIR spectrometer.
-
Instrument H: FTIR microscope.
-
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Workflow Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and the individual analytical workflows.
Caption: Overall workflow for the cross-validation of analytical methods.
Caption: Experimental workflow for HPLC/UHPLC analysis.
References
- 1. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of Methyl 4-Amino-5-Iodo-2-Methoxybenzoate: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed safety and disposal procedures for Methyl 4-amino-5-iodo-2-methoxybenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this iodinated aromatic compound.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses or goggles |
| Skin and Body | Lab coat |
| Respiratory | Use in a well-ventilated area or fume hood. If dust is generated, a dust mask (type N95 or equivalent) may be necessary. |
First Aid Measures: In case of accidental exposure, follow these procedures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
II. Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Absorb: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of contaminated materials as hazardous waste according to institutional and local regulations.
III. Disposal Procedures
Proper disposal of this compound is critical to protect the environment. As an iodinated organic compound, it should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves) in a clearly labeled, sealed, and shatter-resistant container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed waste container.
Disposal Methods: The primary recommended disposal method for iodinated organic compounds is through a licensed hazardous waste disposal service.[2] These services typically employ one of the following methods:
| Disposal Method | Description |
| Incineration | High-temperature incineration in a controlled environment is a common and effective method for destroying organic iodine compounds, ensuring complete combustion and preventing the release of toxic substances.[4] |
| Chemical Neutralization | For certain iodine-containing waste streams, chemical neutralization may be an option. This involves reacting the compound with a reducing agent, such as sodium thiosulfate, to convert the iodine to a less toxic iodide form.[4] This should only be performed by trained personnel following a validated standard operating procedure. |
Disposal Workflow:
Caption: Disposal workflow for this compound.
IV. Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research projects, the handling and disposal procedures outlined in this document are universally applicable. All laboratory personnel must be trained on these procedures before working with this compound.
General Handling Protocol:
-
Assessment: Review the Safety Data Sheet (if available) and any other relevant safety information.
-
Preparation: Ensure a clean and organized workspace. Have all necessary equipment and safety materials readily available.
-
Engineering Controls: Work within a certified chemical fume hood to minimize inhalation exposure.
-
PPE: Don the appropriate Personal Protective Equipment as detailed in Section I.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.
-
Reactions: When used in reactions, ensure that the apparatus is properly assembled and secured.
-
Post-Experiment: Decontaminate all surfaces and equipment after use.
-
Waste Disposal: Dispose of all waste materials according to the procedures outlined in Section III.
By adhering to these guidelines, laboratories can ensure a safe working environment and responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling Methyl 4-amino-5-iodo-2-methoxybenzoate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 4-amino-5-iodo-2-methoxybenzoate. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with its structural components, including aromatic amines, benzoates, and organic iodine compounds.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in situations with a splash potential.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) inspected prior to use. A lab coat or chemical-resistant apron is required.[4] | Prevents skin contact, which may cause irritation, allergic reactions, or be harmful if absorbed.[2][5] Contaminated clothing should be removed and washed before reuse.[5] |
| Respiratory Protection | Typically not required with adequate engineering controls (e.g., chemical fume hood). If ventilation is insufficient or if dusts are generated, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used. | Avoids inhalation of dust or vapors, which may cause respiratory irritation.[6] |
| Hand Protection | Wear suitable chemical-impermeable gloves.[7][8] | Protects hands from direct contact with the chemical. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Experimental Protocol for Handling:
-
Preparation :
-
Weighing and Dispensing :
-
Reaction Setup and Execution :
-
Post-Procedure and Decontamination :
-
Allow all equipment to cool to room temperature within the fume hood before disassembly.[11]
-
Carefully quench any reactive materials before cleaning glassware.
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.[3][9]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Chemical Waste : As a halogenated organic compound, all waste containing this chemical, including unused product and reaction residues, must be disposed of in a designated "Halogenated Organic Waste" container.[11]
-
Contaminated Materials : Dispose of all contaminated materials, such as gloves, weighing boats, and absorbent pads, in the same designated hazardous waste container.[11]
-
Container Management : Waste containers should be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area within the laboratory.[11] Do not empty into drains.[12]
Spill Management:
-
Small Spills : For a small spill within a chemical fume hood, absorb the material with a chemical absorbent pad or sand. Collect the contaminated absorbent material and place it in the halogenated organic waste container.[11]
-
Large Spills : In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
Logical Workflow for Handling this compound
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. nj.gov [nj.gov]
- 5. fishersci.se [fishersci.se]
- 6. oag.ca.gov [oag.ca.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
